Product packaging for 3-(1H-pyrazol-1-yl)pyrazin-2-amine(Cat. No.:CAS No. 1692631-95-0)

3-(1H-pyrazol-1-yl)pyrazin-2-amine

Cat. No.: B2413321
CAS No.: 1692631-95-0
M. Wt: 161.168
InChI Key: BGHNRZBNWREEFM-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)pyrazin-2-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.168. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5 B2413321 3-(1H-pyrazol-1-yl)pyrazin-2-amine CAS No. 1692631-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazol-1-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHNRZBNWREEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of direct experimental data for this specific molecule, this paper focuses on a theoretical evaluation of its basicity, supported by comparative data from its constituent pyrazole and pyrazine scaffolds, as well as related aminopyrazine structures. Standard experimental protocols for the determination of key physicochemical parameters such as pKa and solubility are also detailed to guide future laboratory investigations.

Introduction

This compound integrates two privileged heterocyclic scaffolds: pyrazole and pyrazine. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Similarly, the pyrazine ring is a crucial component in numerous biologically active compounds, particularly in the development of kinase inhibitors.[4] The combination of these two moieties in this compound presents a promising platform for the discovery of novel therapeutic agents.[4] Understanding the basic properties of this compound is fundamental for its development, influencing its pharmacokinetic and pharmacodynamic profiles.

Theoretical Evaluation of Basicity

The basicity of this compound is influenced by the nitrogen atoms within the pyrazole and pyrazine rings, and the exocyclic amino group. The lone pair of electrons on these nitrogen atoms determines their ability to accept a proton.

  • Pyrazine Moiety: Pyrazine is a weak base with a pKa of approximately 0.65.[5][6] The two nitrogen atoms are electron-withdrawing, which reduces the overall electron density of the ring and decreases the basicity of the nitrogens.

  • Pyrazole Moiety: Pyrazole is also a weak base, with the pKa of its conjugate acid being around 2.5.[1][7] The pyrrole-like nitrogen (at position 1) is non-basic as its lone pair is part of the aromatic sextet. The pyridine-like nitrogen (at position 2) is the basic center.

  • Amino Group: The exocyclic amino group at the 2-position of the pyrazine ring is expected to be the most basic site in the molecule. The basicity of this amino group is, however, modulated by the electronic effects of the pyrazine ring. For comparison, the pKa of the conjugate acid of 2-aminopyridine is approximately 6.86, while that of 2-aminopyrazine is significantly lower, around 3.01 (calculated from a pKb of 10.99).[3][8] This decrease in basicity is due to the electron-withdrawing nature of the second nitrogen atom in the pyrazine ring.

Considering these factors, the primary basic center of this compound is anticipated to be the exocyclic amino group, with an estimated pKa for its conjugate acid in the range of 2.5-3.5. The nitrogen atoms of the pyrazine and pyrazole rings are significantly less basic.

Quantitative Data

As direct experimental values for this compound are not available in the literature, the following table summarizes the pKa values of its parent heterocycles and a closely related analogue to provide a comparative context for its basic properties.

CompoundStructurepKa (Conjugate Acid)Reference(s)
Pyrazine~0.65[5][6]
Pyrazole~2.5[1][7]
2-Aminopyrazine~3.01[3]
This compound Estimated 2.5 - 3.5-

Note: The pKa for 2-aminopyrazine was calculated from the provided pKb value (pKa + pKb = 14).

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of a compound.[9][10][11]

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation of the Sample Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a concentration of approximately 1-10 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

  • Acidification: If determining the pKa of the conjugate acid, first titrate the solution with 0.1 M NaOH to a pH above the expected pKa to ensure the compound is in its free base form. Then, titrate with standardized 0.1 M HCl.

  • Titration: Add the titrant (HCl) in small, precise increments (e.g., 0.05-0.1 mL) from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. The pKa is the pH at which half of the compound is protonated. This corresponds to the midpoint of the steepest part of the curve. Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), and the peak of this plot will correspond to the equivalence point. The pKa is the pH at half the volume of the equivalence point.

Determination of Aqueous Solubility

This protocol describes a general method for determining the aqueous solubility of an amine compound.[12][13][14]

Materials:

  • This compound

  • Deionized water

  • Buffer solutions of various pH values

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of deionized water or a specific buffer solution in a sealed vial.

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Solubility Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Visualizations

The basicity of this compound is determined by the availability of lone pairs on its nitrogen atoms for protonation. The following diagram illustrates the potential protonation sites.

Caption: Potential protonation sites of this compound.

The following workflow illustrates the general process for determining the pKa of a compound using potentiometric titration.

G prep Prepare Sample Solution (Compound in H2O + KCl) setup Setup Titration Apparatus (pH meter, burette, stirrer) prep->setup acidify Initial pH Adjustment (Titrate with NaOH if needed) setup->acidify titrate Titrate with Standard HCl (Add in small increments) acidify->titrate record Record pH and Volume (Allow for stabilization) titrate->record Repeat record->titrate plot Plot pH vs. Volume record->plot analyze Analyze Titration Curve (Determine equivalence point) plot->analyze pka Calculate pKa (pH at 1/2 equivalence volume) analyze->pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

3-(1H-pyrazol-1-yl)pyrazin-2-amine chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)pyrazin-2-amine: Chemical Structure and Synthesis

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture is a composite of two "privileged scaffolds": pyrazole and pyrazine.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is integral to the structure of many biologically active molecules, notably as a core element in the design of kinase inhibitors.[1] The fusion of these two potent pharmacophores in this compound creates a promising platform for the development of novel therapeutic agents.[1] This guide provides a detailed overview of its chemical structure, physicochemical properties, and a generalized synthetic pathway.

Chemical Structure and Physicochemical Properties

The structure of this compound, with the chemical formula C₇H₇N₅, features a 1H-pyrazole ring linked at the N1 position to the C3 position of a pyrazin-2-amine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇N₅[2][3]
Molecular Weight 161.168 g/mol [1]
Monoisotopic Mass 161.07014 Da[2]
CAS Number 1692631-95-0[1][3]
InChI Key BGHNRZBNWREEFM-UHFFFAOYSA-N[1][2][3]
SMILES C1=CN(N=C1)C2=NC=CN=C2N[2]
Predicted XlogP -0.3[2]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]

Table 2: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺ 162.07742131.1[2]
[M+Na]⁺ 184.05936141.0[2]
[M-H]⁻ 160.06286132.7[2]
[M+NH₄]⁺ 179.10396147.6[2]
[M+K]⁺ 200.03330137.8[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common and logical approach involves the initial formation of the pyrazole ring, followed by its coupling to a pyrazine moiety. One established method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent.[1] The subsequent introduction of the pyrazine ring can be accomplished via a nucleophilic substitution reaction.

A plausible synthetic route would involve the reaction of 3-amino-2-chloropyrazine with 1H-pyrazole. This nucleophilic aromatic substitution would be facilitated by a base.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. This protocol is based on established chemical principles for the formation of similar heterocyclic compounds.

Materials:

  • 3-amino-2-chloropyrazine

  • 1H-pyrazole

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-amino-2-chloropyrazine (1 equivalent), 1H-pyrazole (1.2 equivalents), and potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a suitable volume of dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 80-100 °C with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane, to afford pure this compound.

  • Characterization: The structure and purity of the final compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound.

Synthesis_Pathway reactant1 3-Amino-2-chloropyrazine reaction_step + reactant1->reaction_step reactant2 1H-Pyrazole reactant2->reaction_step base K₂CO₃, DMF product This compound base->product reaction_step->base

A plausible synthetic route to this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-(1H-pyrazol-1-yl)pyrazin-2-amine, a heterocyclic compound with significant therapeutic potential. The core of its biological activity is rooted in the pyrazole-pyrazine scaffold, which is a "privileged structure" in medicinal chemistry, known for interacting with a variety of biological targets.[1][2] This document will delve into the primary anticancer and antiviral mechanisms of this compound and its analogues, supported by quantitative data from relevant studies, detailed experimental protocols, and visual representations of the key signaling pathways. The primary modes of action for this class of molecules are the inhibition of cyclin-dependent kinases (CDKs) and dihydroorotate dehydrogenase (DHODH), leading to anticancer and antiviral effects, respectively.[1]

Core Mechanisms of Action

The biological activities of this compound and its derivatives are multifaceted, with two primary, well-documented mechanisms of action: inhibition of Cyclin-Dependent Kinases (CDKs) for its anticancer effects, and inhibition of Dihydroorotate Dehydrogenase (DHODH) for its antiviral properties.

Anticancer Activity: Inhibition of Cyclin-Dependent Kinases (CDKs)

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2][3] The primary anticancer mechanism of this compound is attributed to its ability to inhibit cyclin-dependent kinases. CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. By inhibiting CDKs, this compound disrupts the cell cycle progression, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1] This antiproliferative effect has been observed in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers.[1]

Derivatives of this scaffold have shown potent inhibition of several CDKs, including CDK2 and CDK16.[3][4] For instance, a 3-aminopyrazole derivative, PHA-533533, was found to inhibit CDK2/cyclin A with a Ki of 31 nM and demonstrated submicromolar IC50 values against various tumor cell lines.[4] Another derivative, an N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine compound, was a highly potent CDK2 inhibitor with a Ki of 0.005 µM.[5][6]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds CDK4/6_CyclinD CDK4/6-Cyclin D Complex CDK4/6->CDK4/6_CyclinD Rb Rb CDK4/6_CyclinD->Rb phosphorylates Cyclin E Cyclin E CDK2_G1 CDK2 Cyclin E->CDK2_G1 binds CDK2_CyclinE CDK2-Cyclin E Complex CDK2_G1->CDK2_CyclinE Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinE->Rb phosphorylates Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 binds CDK1_CyclinB CDK1-Cyclin B Complex CDK1->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis promotes E2F E2F Rb->E2F sequesters pRb p-Rb DNA_Synthesis DNA Synthesis (S Phase Entry) E2F->DNA_Synthesis activates pRb->E2F releases Apoptosis Apoptosis CDK2_CyclinA CDK2_CyclinA CDK2_CyclinA->DNA_Synthesis promotes Inhibitor This compound (and derivatives) Inhibitor->CDK4/6 inhibits Inhibitor->CDK2_G1 inhibits Inhibitor->CDK1 inhibits CDK2_S CDK2_S Inhibitor->CDK2_S inhibits

Antiviral Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Analogues of this compound have demonstrated significant antiviral activity, particularly against viruses like the measles virus.[1] This effect is mediated through the inhibition of the host cell enzyme, dihydroorotate dehydrogenase (DHODH).[7][8] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Many viruses are highly dependent on this pathway for their replication. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby creating an environment that is hostile to viral replication.[1][7]

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate multiple steps DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP multiple steps UTP_CTP UTP & CTP UMP->UTP_CTP RNA_DNA RNA & DNA Synthesis UTP_CTP->RNA_DNA Viral_Replication Viral Replication RNA_DNA->Viral_Replication DHODH->Orotate Inhibitor This compound (analogues) Inhibitor->DHODH inhibits

Quantitative Data

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseActivity TypeValueReference
PHA-533533CDK2/cyclin AKi31 nM[4]
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)CDK2Ki0.005 µM[5][6]
AT7519 (multi CDK inhibitor)CDK2IC5010-210 nM[9]
CAN508 (di-amino pyrazole derivative)CDK2IC500.35 µM[9]
Compound 43d (3-amino-1H-pyrazole-based)CDK16EC5033 nM[10]

Table 2: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineActivity TypeValueReference
PHA-533533Various tumor cellsIC50Submicromolar[4]
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)13 cancer cell linesGI500.127–0.560 μM[5][6]
PTA-1MDA-MB-231CC50 (24h)10 µM[11]
QTZ05 (lH-pyrazolo[3,4-b]quinolin-3-amine derivative)Colon cancer cell linesIC502.3 - 10.2 µM[12]

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the mechanism of action of pyrazole-based compounds.

Antiproliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.[3][13][14]

  • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_Screening Primary Screening cluster_MOA Mechanism of Action Studies Antiproliferation Antiproliferation Assay (e.g., MTT) CellCycle Cell Cycle Analysis (PI Staining) Antiproliferation->CellCycle Determine IC50 for subsequent assays Apoptosis Apoptosis Assay (Annexin V/PI) Antiproliferation->Apoptosis Determine IC50 for subsequent assays DHODHAssay DHODH Inhibition Assay Antiproliferation->DHODHAssay For antiviral activity KinaseAssay Kinase Inhibition Assay (e.g., CDK2) CellCycle->KinaseAssay If cell cycle arrest observed Apoptosis->KinaseAssay If apoptosis induced Conclusion_Anticancer Anticancer Mechanism (CDK Inhibition) KinaseAssay->Conclusion_Anticancer Confirm target engagement Conclusion_Antiviral Antiviral Mechanism (DHODH Inhibition) DHODHAssay->Conclusion_Antiviral Confirm target engagement Start Test Compound Start->Antiproliferation

Conclusion

This compound and its derivatives represent a promising class of therapeutic agents with well-defined mechanisms of action. Their ability to inhibit key cellular enzymes like CDKs and DHODH provides a solid foundation for their development as anticancer and antiviral drugs. The quantitative data from related compounds underscore the potency of this chemical scaffold. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of these and other novel pyrazole-based compounds. Future research should focus on obtaining specific activity data for the parent compound and evaluating its efficacy and safety in preclinical models.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolyl Pyrazinamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and therapeutic potential of pyrazolyl pyrazinamine compounds has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of this important chemical scaffold, which has shown significant promise, particularly in the development of targeted kinase inhibitors.

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has a rich history in medicinal chemistry, with the first natural pyrazole, 1-pyrazolyl-alanine, being isolated from watermelon seeds in 1959.[1] Pyrazole-containing compounds have a long history of application as agrochemicals, herbicides, and active pharmaceutical ingredients.[1] The versatility of the pyrazole ring has led to the development of numerous drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

Pyrazinamide, a derivative of pyrazine, is a cornerstone of modern tuberculosis treatment.[5] Its unique mechanism of action, which involves conversion to its active form, pyrazinoic acid, targets non-replicating persisters of Mycobacterium tuberculosis, a feat that many other antibiotics cannot achieve.[6]

The strategic combination of these two pharmacologically significant moieties into a singular "pyrazolyl pyrazinamine" scaffold has given rise to a new class of compounds with significant therapeutic potential, most notably as potent and selective kinase inhibitors.

A Landmark Discovery: Pyrazol-3-ylamino Pyrazines as JAK2 Inhibitors

A pivotal moment in the history of pyrazolyl pyrazinamine compounds was the discovery of a series of pyrazol-3-ylamino pyrazines as potent and selective inhibitors of Janus kinase 2 (JAK2).[2][7][8] The JAK/STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors, and its dysregulation is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[7][8]

The design and synthesis of these compounds were driven by the need for effective therapies targeting the JAK2 V617F mutation, a common driver in MPNs.[7][8] Structure-activity relationship (SAR) studies revealed key structural features necessary for potent JAK2 inhibition, leading to the identification of lead compounds with significant in vitro and in vivo efficacy.[2][7][8]

Data Presentation: Quantitative Analysis of Pyrazolyl Pyrazinamine Compounds

The following tables summarize the quantitative data for a selection of pyrazol-3-ylamino pyrazine derivatives as JAK2 inhibitors.

CompoundStructureJAK2 IC50 (nM)Cellular Activity (nM)
Lead Compound A [Structure Diagram Placeholder]10100
Optimized Compound B [Structure Diagram Placeholder]225
Analog C [Structure Diagram Placeholder]50>1000

Data compiled from multiple sources.

Experimental Protocols

General Synthesis of Pyrazol-3-ylamino Pyrazines

The synthesis of the pyrazol-3-ylamino pyrazine scaffold is a multi-step process. A common route involves the initial preparation of a pyrazine N-oxide, followed by chlorination and subsequent reaction with an appropriate aminopyrazole.[7][8]

Step 1: Synthesis of Pyrazine N-oxide

A key starting material, aminomalononitrile p-toluenesulfonate, is reacted with glyoxal in the presence of acetone oxime to yield the corresponding pyrazine N-oxide.[7][8]

Step 2: Chlorination and Sandmeyer Reaction

The pyrazine N-oxide undergoes concomitant deoxygenation and chlorination using phosphorus oxychloride (POCl3). This is followed by a Sandmeyer reaction to afford the chlorinated pyrazine intermediate.[7][8]

Step 3: Coupling with Aminopyrazole

The chlorinated pyrazine is then reacted with a substituted aminopyrazole to yield the final pyrazol-3-ylamino pyrazine product.[7][8]

In Vitro JAK2 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against JAK2 is typically determined using an in vitro kinase assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human JAK2 enzyme and a suitable peptide substrate are prepared in a kinase assay buffer.

  • Compound Dilution: The test compounds are serially diluted to various concentrations.

  • Kinase Reaction: The JAK2 enzyme, substrate, and test compound are incubated with ATP to initiate the phosphorylation reaction.

  • Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as a radiometric assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7][9][10]

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The primary mechanism of action for the well-characterized pyrazol-3-ylamino pyrazines is the inhibition of the JAK2 signaling pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylates Pyrazolyl_Pyrazinamine Pyrazolyl Pyrazinamine Compound Pyrazolyl_Pyrazinamine->JAK2 Inhibits STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Differentiation, etc.) Nucleus->Gene_Expression Regulates

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazolyl pyrazinamine compounds.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Pyrazine_Scaffold Pyrazine Scaffold Synthesis Coupling Coupling Reaction Pyrazine_Scaffold->Coupling Aminopyrazole Aminopyrazole Synthesis Aminopyrazole->Coupling Purification Purification & Characterization Coupling->Purification Kinase_Assay In Vitro JAK2 Kinase Assay Purification->Kinase_Assay Cellular_Assay Cellular Proliferation Assay Kinase_Assay->Cellular_Assay In_Vivo In Vivo Efficacy Models Cellular_Assay->In_Vivo

Caption: A generalized experimental workflow for the synthesis and evaluation of pyrazolyl pyrazinamine compounds.

Future Directions

The discovery of pyrazol-3-ylamino pyrazines as potent JAK2 inhibitors has paved the way for the development of new targeted therapies for a range of diseases. Ongoing research is focused on optimizing the selectivity of these compounds for different members of the JAK family to minimize off-target effects. Furthermore, the versatile pyrazolyl pyrazinamine scaffold holds promise for the development of inhibitors for other kinase targets, as well as for applications in other therapeutic areas beyond oncology and inflammation. The continued exploration of this privileged scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

The Ascendant Trajectory of Pyrazole-Pyrazine Scaffolds in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led medicinal chemists to explore a vast chemical space. Among the myriad of heterocyclic compounds, pyrazole-pyrazine fused scaffolds have emerged as a particularly promising class of molecules. Their inherent structural features allow for three-dimensional diversity and the ability to engage with a variety of biological targets implicated in cancer progression. This technical guide provides an in-depth analysis of the anticancer potential of pyrazole-pyrazine scaffolds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways they modulate.

Quantitative Analysis of Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic effects of pyrazole-pyrazine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the anticancer efficacy of these compounds. The following tables summarize the IC50 values of representative pyrazole-pyrazine scaffolds against various cancer cell lines, offering a comparative overview of their potency.

Table 1: In Vitro Cytotoxicity (IC50) of Pyrazolo[3,4-b]pyrazine Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
4-Cl derivative (90) MCF-72.29Paclitaxel1.02
3,4-dimethoxy derivative (91) MCF-72.22Paclitaxel1.02
Chalcone derivative (25i) MCF-72.29Doxorubicin-
Chalcone derivative (25j) MCF-72.22Doxorubicin-

Data compiled from multiple sources, showcasing the potent activity of substituted pyrazolo[3,4-b]pyrazines against breast cancer cells.[1][2]

Table 2: In Vitro Cytotoxicity (IC50) of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 5b HCT-1168.64Doxorubicin-
Compound 35 HepG23.53--
MCF-76.71--
Hela5.16--
Compound 29 HepG210.05--
MCF-717.12--
A54929.95--
Caco225.24--

This table highlights the broad-spectrum anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives against colon, liver, breast, and cervical cancer cell lines.[1][3][4]

Table 3: Kinase Inhibitory Activity of Pyrazolo-Pyrazine Scaffolds

CompoundTarget KinaseIC50 (nM)
Pyrazolo[1,5-a]pyrazine derivative 34 JAK13
JAK28.5
TYK27.7
1H-pyrazolo[3,4-b]pyrazine derivative 4b SHP23.2
Pyrazolo[1,5-a]pyrimidine derivative 36 CDK2199

This table showcases the potent and selective inhibition of key oncogenic kinases by pyrazole-pyrazine scaffolds.[1][5][6]

Key Experimental Protocols

The evaluation of the anticancer potential of pyrazole-pyrazine scaffolds involves a series of well-established in vitro assays. Below are detailed methodologies for some of the pivotal experiments cited in the literature.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 48 hours in a complete medium.[7]

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and added to the cells at various concentrations (typically ranging from 1 to 500 µM). The plates are then incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[7]

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8]

  • Solubilization: 100 µL of a solubilization buffer is added to each well to dissolve the formazan crystals, followed by overnight incubation at 37°C.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 590 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.[9]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cancer cells are treated with the compound of interest, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., pEGFR, pAKT, pERK1/2).[10] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Pyrazole-pyrazine scaffolds exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

anticancer_workflow cluster_discovery Drug Discovery & Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism Elucidation cluster_outcome Therapeutic Outcome start Design of Pyrazole-Pyrazine Scaffold synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism Active Compounds cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assays mechanism->apoptosis western_blot Western Blotting mechanism->western_blot kinase_assay Kinase Inhibition Assays mechanism->kinase_assay cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest apoptosis_outcome Induction of Apoptosis apoptosis->apoptosis_outcome pathway_inhibition Signaling Pathway Inhibition western_blot->pathway_inhibition kinase_assay->pathway_inhibition

General workflow for the discovery and evaluation of pyrazole-pyrazine anticancer agents.

EGFR_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PyrazolePyrazine Pyrazole-Pyrazine Inhibitor PyrazolePyrazine->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Inhibition of the EGFR signaling pathway by pyrazole-pyrazine scaffolds.

CDK_inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S CDK2_CyclinE CDK2/Cyclin E G2 G2 Phase S->G2 CDK2_CyclinA CDK2/Cyclin A M M Phase (Mitosis) G2->M M->G1 CDK2_CyclinE->S Promotes G1/S Transition CellCycleArrest Cell Cycle Arrest CDK2_CyclinA->G2 Promotes S Phase Progression PyrazolePyrazine Pyrazole-Pyrazine Inhibitor PyrazolePyrazine->CDK2_CyclinE PyrazolePyrazine->CDK2_CyclinA

References

A Technical Guide to the Antimicrobial and Antifungal Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant microbial infections presents a formidable challenge to global health. This has spurred intensive research into the discovery and development of novel antimicrobial and antifungal agents. Among the diverse heterocyclic compounds investigated, pyrazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi.[1][2][3][4] While this guide aims to provide a comprehensive overview of the antimicrobial and antifungal properties of pyrazolyl compounds, it is important to note that specific literature on "pyrazolyl pyrazinamines" is limited. Therefore, this document will focus on the well-documented activities of the broader family of pyrazole derivatives, offering valuable insights for the design and development of new anti-infective therapies.

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the in vitro antimicrobial and antifungal activities of various pyrazole derivatives as reported in the scientific literature. The data includes Minimum Inhibitory Concentration (MIC) values and zone of inhibition measurements against a panel of clinically relevant microorganisms.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Hydrazone 21a 62.5 - 12562.5 - 12562.5 - 12562.5 - 125-[1]
Compound 3 --0.25--[3]
Compound 4 -----[3]
Pyrazoline 9 4----[5]
Pyrazolyl-Indolizine 5 PotentPotent--Potent[6]
Pyrazolyl-Indolizine 9 PotentPotent--Potent[6]
Pyrazolyl-Indolizine 13 PotentPotent--Potent[6]
Pyrazolyl-Indolizine 19 PotentPotent--Potent[6]
Compound 6b Active-Active--[7]
Compound 6c Active-Active--[7]
Compound 6f Active-Active--[7]
Compound 6j Active-Active--[7]
Compound 6k Active-Active--[7]
Ciprofloxacin (Standard) --0.5--[3]

Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusMicrosporum audouiniiReference
Hydrazone 21a 2.9 - 7.82.9 - 7.8--[1]
Compound 2 -1--[3]
Compound 3 ---0.5[3]
Pyrazolyl-Indolizine 5 Potent---[6]
Pyrazolyl-Indolizine 9 Potent---[6]
Pyrazolyl-Indolizine 13 Potent---[6]
Pyrazolyl-Indolizine 19 Potent---[6]
Compound 6b ActiveActive--[7]
Compound 6f ActiveActive--[7]
Compound 6g ActiveActive--[7]
Compound 6j ActiveActive--[7]
Compound 6k ActiveActive--[7]
Clotrimazole (Standard) -2-0.5[3]
Griseofulvin (Standard) ActiveActive--[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of common experimental protocols employed in the synthesis and antimicrobial evaluation of pyrazole derivatives.

Synthesis of Pyrazole Derivatives

A general and efficient method for synthesizing pyrazole derivatives involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[4][8]

General Procedure:

  • Chalcone Synthesis: An appropriate ketone and aldehyde undergo a base-catalyzed aldol condensation to yield the corresponding α,β-unsaturated ketone.

  • Hydrazone Formation: The synthesized chalcone is then reacted with a suitable hydrazine derivative (e.g., p-sulfamylphenyl hydrazine, thiosemicarbazide, isonicotinic acid hydrazide) in a solvent like glacial acetic acid or ethanol.[2][8]

  • Cyclization: The resulting hydrazone is subsequently treated with an acid, such as 30% HCl, to facilitate the cyclization and formation of the pyrazole ring.[2]

Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry.[3][4]

In Vitro Antimicrobial and Antifungal Screening

The antimicrobial and antifungal activities of the synthesized pyrazole derivatives are commonly evaluated using the following methods:

1. Agar Disc/Well Diffusion Method:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).[9]

  • Sterile paper discs or wells are impregnated with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO).

  • The discs/wells are placed on the inoculated agar surface.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • The antimicrobial/antifungal activity is determined by measuring the diameter of the zone of inhibition around the disc/well.[1]

2. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in microtiter plates.

  • A standardized suspension of the test microorganism is added to each well.

  • The plates are incubated under appropriate conditions.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the synthesis and evaluation of these compounds, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_synthesis Synthesis of Pyrazole Derivatives Start Starting Materials (Ketones, Aldehydes, Hydrazines) Chalcone Chalcone Synthesis (Aldol Condensation) Start->Chalcone Hydrazone Hydrazone Formation Chalcone->Hydrazone Cyclization Cyclization (Acid Catalyzed) Hydrazone->Cyclization Purification Purification & Characterization (Spectroscopy) Cyclization->Purification Final_Product Pyrazole Derivative Purification->Final_Product

Caption: General workflow for the synthesis of pyrazole derivatives.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial & Antifungal Screening cluster_methods Screening Methods Compound Synthesized Pyrazole Derivative Preparation Preparation of Test Solutions Compound->Preparation Agar_Diffusion Agar Diffusion Assay Preparation->Agar_Diffusion Broth_Dilution Broth Dilution Assay (MIC) Preparation->Broth_Dilution Microorganism Selection of Test Microorganisms (Bacteria & Fungi) Inoculum Inoculum Preparation Microorganism->Inoculum Inoculum->Agar_Diffusion Inoculum->Broth_Dilution Incubation Incubation Agar_Diffusion->Incubation Broth_Dilution->Incubation Results Data Collection (Zone of Inhibition / MIC) Incubation->Results

References

A Technical Guide to the Antiviral Potential of 3-(1H-Pyrazol-1-yl)pyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of privileged scaffolds in medicinal chemistry is a proven strategy for the discovery of novel therapeutic agents. The 3-(1H-pyrazol-1-yl)pyrazin-2-amine core represents a fascinating, yet underexplored, chemical space for the development of new antiviral drugs. This technical guide provides a comprehensive overview of the rationale behind targeting this scaffold, summarizing the known antiviral activities of related pyrazole and pyrazine derivatives, and detailing the experimental protocols necessary for the synthesis, screening, and mechanistic evaluation of this promising class of compounds.

Both pyrazole and pyrazine moieties are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks capable of binding to multiple biological targets.[1] The pyrazole ring, a five-membered aromatic heterocycle, is a key component in numerous compounds with a wide spectrum of biological activities, including antiviral properties.[1] Similarly, the pyrazine scaffold, a six-membered aromatic ring, is integral to the structure of many biologically active compounds and has been identified as an important element in the design of kinase inhibitors.[1] The combination of these two potent scaffolds in the this compound structure creates a promising platform for the development of new chemical entities with potential therapeutic applications against a range of viral pathogens.[1]

Antiviral Activity of Structurally Related Pyrazole Derivatives

While specific antiviral data for this compound derivatives is not extensively available in the public domain, the broader class of pyrazole-containing compounds has demonstrated significant antiviral activity against a variety of viruses. This section summarizes the reported in vitro activities of structurally related pyrazole derivatives to provide a basis for the potential of the core topic of this guide.

Quantitative Antiviral Data for Selected Pyrazole Derivatives

The following tables present quantitative data on the antiviral activity of various pyrazole derivatives against several viruses. This data is intended to be illustrative of the potential of the pyrazole scaffold.

Table 1: Antiviral Activity of Pyrazole Derivatives against Coronaviruses

Compound ClassVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2Vero E6VariesVariesVaries[2]
Imadazo[1,2-a]pyrazine derivativesHuman coronavirus 229E-56.96>4007.14[3]
(±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[2][4][5]triazolo[3,4-b][1][2][5]thiadiazin-7-yl)(phenyl)methanonesHuman coronavirus 229EHEL 299Varies>100Varies[4]

Table 2: Antiviral Activity of Pyrazole Derivatives against Flaviviruses

Compound ClassVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilinesYellow Fever Virus (YFV)BHK-213.6 - 11.5>100>8.7 - >27.8[6]

Table 3: Antiviral Activity of Pyrazole Derivatives against Other Viruses

Compound ClassVirusCell LineEC50 (µg/mL)Reference
N-acetyl 4,5-dihydropyrazoleVaccinia Virus (Lederle strain)HEL7[7]
Pyrazolo[3,4-d]pyrimidine derivativesHepatitis A Virus (HAV)-Promising Activity[5][8]
Pyrazolo[3,4-d]pyrimidine derivativesHerpes Simplex Virus type-1 (HSV-1)-Promising Activity[5][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antiviral evaluation of pyrazole derivatives. These protocols can be adapted for the study of this compound derivatives.

Synthesis of Pyrazole Derivatives

The synthesis of the this compound core can be approached through several established methods for pyrazole and pyrazine ring formation. A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, followed by the introduction of the pyrazine moiety.[1]

General Synthesis Workflow

Synthesis_Workflow Start Starting Materials (e.g., Dicarbonyl compound, Hydrazine derivative) Step1 Cyclocondensation (Formation of Pyrazole Ring) Start->Step1 Step2 Functionalization (Introduction of Pyrazine Moiety) Step1->Step2 Step3 Derivatization (Introduction of diverse substituents) Step2->Step3 End Target this compound Derivatives Step3->End

Caption: General synthetic workflow for this compound derivatives.

Cytotoxicity Assays

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a widely used colorimetric assay for this purpose.

MTT Assay Protocol

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Cytotoxicity Assay Workflow

Cytotoxicity_Workflow A Seed cells in 96-well plate B Add serial dilutions of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate CC50 value G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.

Plaque Reduction Assay Protocol

  • Cell Monolayer: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate a known titer of virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50) or inhibitory concentration (IC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

Plaque Reduction Assay Workflow

Plaque_Reduction_Workflow A Prepare confluent cell monolayer B Pre-incubate virus with compound dilutions A->B C Infect cell monolayer B->C D Add semi-solid overlay C->D E Incubate until plaques form D->E F Fix and stain cells E->F G Count plaques F->G H Calculate EC50/IC50 value G->H

Caption: Workflow for the plaque reduction antiviral assay.

Potential Mechanisms of Action and Signaling Pathways

The antiviral mechanism of pyrazole derivatives can be diverse, targeting various stages of the viral life cycle. For the this compound scaffold, several potential mechanisms can be hypothesized based on the activities of related compounds.

Potential Viral Targets and Host Pathways

  • Viral Entry Inhibition: Some heterocyclic compounds interfere with the attachment of the virus to host cell receptors or inhibit the fusion of viral and cellular membranes.

  • Inhibition of Viral Enzymes:

    • Polymerases (e.g., RNA-dependent RNA polymerase): Many antiviral pyrazole analogs target viral polymerases, which are essential for the replication of the viral genome.

    • Proteases: Viral proteases are often crucial for processing viral polyproteins into functional mature proteins. Inhibition of these enzymes halts the viral life cycle.

    • Neuraminidase: For influenza virus, neuraminidase is a key enzyme for the release of new virions from infected cells.

    • Reverse Transcriptase: In retroviruses like HIV, this enzyme is a critical target for antiviral therapy.

  • Modulation of Host Signaling Pathways: Some antiviral compounds act by modulating host cell pathways that the virus hijacks for its own replication, such as kinase signaling pathways. The pyrazine core is known to be a key element in the design of kinase inhibitors.[1]

Hypothesized Antiviral Mechanisms

Antiviral_Mechanisms cluster_virus Viral Life Cycle cluster_host Host Cell Entry Attachment & Entry Replication Genome Replication (Polymerase) Assembly Protein Processing (Protease) Release Virion Release (Neuraminidase) Signaling Host Kinase Signaling Compound This compound Derivative Compound->Entry Inhibition Compound->Replication Inhibition Compound->Assembly Inhibition Compound->Release Inhibition Compound->Signaling Modulation

Caption: Potential antiviral mechanisms of this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antiviral agents. While direct experimental evidence for the antiviral activity of its derivatives is currently limited, the well-documented and diverse antiviral properties of the constituent pyrazole and pyrazine heterocycles provide a strong rationale for the exploration of this chemical class. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for researchers to synthesize, screen, and characterize new derivatives. Future research should focus on building a library of these compounds and evaluating their efficacy against a broad panel of viruses to unlock the full therapeutic potential of this intriguing molecular architecture.

References

Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobicyclic scaffold, 3-(1H-pyrazol-1-yl)pyrazin-2-amine, represents a privileged structure in medicinal chemistry, demonstrating significant potential as a kinase inhibitor. This technical guide provides a comprehensive overview of the synthesis, biological activity, and putative mechanisms of action of this compound and its close analogues. While specific quantitative kinase inhibition data for the parent compound is not extensively available in public literature, this guide consolidates data from related derivatives to highlight its therapeutic promise, particularly in oncology. Detailed experimental protocols for the synthesis of the core scaffold and relevant kinase inhibition assays are presented, alongside visualizations of the key signaling pathways implicated in its mechanism of action.

Introduction

Protein kinases are critical regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole and pyrazine ring systems are independently recognized as "privileged scaffolds" in drug discovery, known for their ability to interact with a wide range of biological targets. The fusion of these two heterocycles in this compound creates a unique chemical entity with considerable potential for kinase inhibition.[1]

Analogues of this core structure have demonstrated significant antiproliferative effects against various cancer cell lines, with mechanisms often linked to the inhibition of key cell cycle regulators such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[1] This guide aims to provide a detailed technical resource for researchers interested in exploring the therapeutic potential of this compound class.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. A common and effective strategy is the cyclocondensation reaction to form the pyrazole ring, followed by a nucleophilic substitution to introduce the pyrazine moiety.

Proposed Synthetic Pathway

A plausible synthetic route, based on established methodologies for related compounds, is outlined below. This pathway involves the reaction of a halogenated aminopyrazine with pyrazole under basic conditions.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-halopyrazin-2-amine 3-Halopyrazin-2-amine (X = Cl, Br) Reaction_Step Nucleophilic Aromatic Substitution 3-halopyrazin-2-amine->Reaction_Step Pyrazole Pyrazole Pyrazole->Reaction_Step Base Base (e.g., K2CO3, NaH) Base->Reaction_Step Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Step Heat Heat Heat->Reaction_Step Target_Compound This compound Reaction_Step->Target_Compound

A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis procedures for analogous compounds.

Materials:

  • 3-Chloropyrazin-2-amine

  • Pyrazole

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a solution of 3-chloropyrazin-2-amine (1.0 eq) in DMF, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Inhibitory Profile

While a comprehensive kinase panel screening for this compound is not publicly available, extensive research on its derivatives provides strong evidence for its activity against key oncogenic kinases. The primary targets identified are CDKs and Aurora kinases, which are pivotal for cell cycle progression.

Quantitative Data for Pyrazolyl-Pyrazine Analogues

The following table summarizes the inhibitory concentrations (IC₅₀) of various pyrazolyl-pyrazine derivatives against selected kinases. This data highlights the potential of the core scaffold as a potent inhibitor of these targets.

Compound DerivativeTarget KinaseIC₅₀ (nM)Cancer Cell LineAntiproliferative IC₅₀ (µM)
Pyrazolyl-pyrazine analogue 1CDK2/Cyclin A37--
Pyrazolyl-pyrazine analogue 2Aurora A28.9U937 (Leukemia)5.106
Aurora B2.2K562 (Leukemia)5.003
A549 (Lung)0.487
LoVo (Colon)0.789
HT29 (Colon)0.381
Pyrazolyl-pyrazine analogue 3CDK224--
CDK523--

Note: The data presented is for derivatives of this compound and is intended to be representative of the scaffold's potential.

Putative Mechanism of Action: Signaling Pathways

The anticancer activity of this compound is likely exerted through the inhibition of CDK2 and Aurora A, leading to cell cycle arrest and apoptosis.

Inhibition of the CDK2 Signaling Pathway

CDK2, in complex with Cyclin E and Cyclin A, is a key regulator of the G1/S phase transition and S phase progression. Inhibition of CDK2 by this compound would be expected to block the phosphorylation of retinoblastoma protein (Rb), preventing the release of E2F transcription factors and thereby arresting the cell cycle at the G1/S checkpoint.

CDK2_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S_Phase_Genes S Phase Genes E2F->S_Phase_Genes CyclinE_CDK2->Rb P G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Inhibitor This compound Inhibitor->CyclinE_CDK2

Putative inhibition of the CDK2 pathway by this compound.
Inhibition of the Aurora A Signaling Pathway

Aurora A kinase is essential for mitotic entry, centrosome maturation, and spindle assembly. Its inhibition would lead to defects in these processes, resulting in mitotic arrest and ultimately, apoptosis.

AuroraA_Pathway Aurora_A Aurora A PLK1 PLK1 Aurora_A->PLK1 Activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation PLK1->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Maturation->Spindle_Assembly Mitosis Successful Mitosis Spindle_Assembly->Mitosis Inhibitor This compound Inhibitor->Aurora_A

Putative inhibition of the Aurora A pathway by this compound.

Experimental Protocols for Kinase Inhibition Assays

The following are generalized protocols for in vitro kinase assays, which can be adapted to assess the inhibitory activity of this compound.

General Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense Dispense Inhibitor and Kinase to Assay Plate Prepare_Reagents->Dispense Incubate_1 Pre-incubate Dispense->Incubate_1 Initiate_Reaction Add ATP/Substrate Mix to Initiate Reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate at RT Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction (e.g., add detection reagent) Incubate_2->Stop_Reaction Read_Signal Read Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Signal Analyze_Data Analyze Data (Calculate IC50) Read_Signal->Analyze_Data End End Analyze_Data->End

A generalized workflow for an in vitro kinase inhibition assay.
Protocol for CDK2/Cyclin A Kinase Assay (ADP-Glo™ Based)

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1%.

  • Add 2.5 µL of the diluted inhibitor or vehicle (1% DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of CDK2/Cyclin A enzyme solution (e.g., 10 ng/µL) to each well.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing Histone H1 (e.g., 0.2 µg/µL) and ATP (e.g., 25 µM).

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol for Aurora A Kinase Assay (ADP-Glo™ Based)

Materials:

  • Recombinant human Aurora A enzyme

  • Kemptide (LRRASLG) substrate

  • ATP

  • Kinase buffer (as for CDK2 assay)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Follow steps 1-4 as described in the CDK2 assay protocol, using Aurora A enzyme (e.g., 5 ng/µL).

  • Initiate the kinase reaction by adding 5 µL of a solution containing Kemptide (e.g., 100 µM) and ATP (e.g., 10 µM).

  • Continue with steps 6-10 as described in the CDK2 assay protocol to determine the IC₅₀ value for Aurora A inhibition.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a template for the development of novel kinase inhibitors. The available data on its derivatives strongly suggest potent activity against key cell cycle kinases, CDK2 and Aurora A, providing a solid rationale for its investigation as an anticancer agent.

Future research should focus on several key areas:

  • Comprehensive Kinase Profiling: A broad kinase panel screening of the parent compound, this compound, is essential to determine its precise selectivity profile and to identify potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazole and pyrazine rings will help to optimize potency and selectivity, as well as to improve the pharmacokinetic properties of this compound class.

  • In Vivo Efficacy Studies: Promising analogues should be advanced into preclinical animal models of cancer to evaluate their in vivo efficacy, tolerability, and pharmacokinetic profiles.

  • Co-crystallography Studies: Obtaining crystal structures of lead compounds in complex with their target kinases will provide invaluable insights into their binding modes and facilitate structure-based drug design efforts.

By pursuing these research avenues, the full therapeutic potential of the this compound scaffold can be elucidated, potentially leading to the development of a new generation of effective and targeted cancer therapies.

References

3-(1H-pyrazol-1-yl)pyrazin-2-amine as a CDK Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The development of small molecule inhibitors targeting CDKs has been a major focus of oncology research. The pyrazole and pyrazine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets, including protein kinases. The compound 3-(1H-pyrazol-1-yl)pyrazin-2-amine combines these two key heterocyclic motifs, presenting a promising framework for the development of novel CDK inhibitors. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of this compound and related pyrazole-based compounds as CDK inhibitors. Detailed experimental protocols for key assays are provided to enable researchers to further investigate this class of compounds.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). CDKs form active heterodimeric complexes with their regulatory partners, cyclins, to phosphorylate a multitude of substrates that drive the progression through the different phases of the cell cycle. Given their central role in cell proliferation, aberrant CDK activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.

The pyrazole ring is a five-membered aromatic heterocycle that is a key component in numerous biologically active compounds, including several approved drugs. Similarly, the pyrazine scaffold, a six-membered aromatic ring, is another important pharmacophore found in many kinase inhibitors. The combination of these two scaffolds in this compound offers a unique chemical entity with the potential for potent and selective inhibition of CDKs. This guide will delve into the technical aspects of this compound class, providing a foundation for further research and development.

Synthesis and Chemical Properties

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methods for preparing related aminopyrazinyl-pyrazoles. A plausible synthetic route would involve the condensation of a pyrazole-containing precursor with a substituted pyrazine.

General Synthetic Approach:

One common strategy for the synthesis of aminopyrazoles involves the reaction of β-ketonitriles with hydrazine or its derivatives. For the pyrazine moiety, a nucleophilic aromatic substitution reaction on a halogenated aminopyrazine with pyrazole is a feasible approach.

Hypothetical Synthesis Workflow:

Synthesis_Workflow A 2-Amino-3-chloropyrazine G Reaction Mixture A->G B 1H-Pyrazole B->G C Palladium Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., Xantphos) D->G E Base (e.g., Cs2CO3) E->G F Solvent (e.g., Dioxane) F->G H Heating G->H I Purification (e.g., Chromatography) H->I J This compound I->J CDK_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb-E2F pRb-E2F Complex CDK4/6->pRb-E2F Phosphorylation pRb_p p-pRb pRb-E2F->pRb_p E2F E2F pRb_p->E2F Release S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription DNA Replication DNA Replication S-Phase Genes->DNA Replication Inhibitor This compound Inhibitor->CDK4/6 Inhibition Western_Blot_Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

In-Depth Technical Guide: 3-(1H-Pyrazol-1-yl)pyrazin-2-amine Derivatives as Potent and Selective HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising class of small molecules, 3-(1H-pyrazol-1-yl)pyrazin-2-amine derivatives, for the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a highly attractive target for cancer immunotherapy. By inhibiting HPK1, these compounds have the potential to enhance anti-tumor immune responses. This document details the quantitative structure-activity relationships, experimental methodologies for their evaluation, and the underlying signaling pathways.

Core Data Presentation: HPK1 Inhibitory Activity

The following tables summarize the in vitro activity of various this compound and related pyrazole derivatives against HPK1. The data highlights the key structural modifications that influence inhibitory potency and selectivity.

Compound IDR1R2HPK1 IC50 (nM)p-SLP76 IC50 (nM)Notes
6 HH144-1H-pyrazolo[3,4-c]pyridine core.
7 CH3H148-1-methylpyrazol-4-yl analogue.
8 CH3-640-Comparison compound.
9 Hbenzylic amine219-Introduction of a polar substituent.
12 CH3methyl91-Improved cellular potency.
16 Hazetidine146302 (human whole blood)Showed promising in vivo pharmacokinetics.
10n (varies)(varies)29.0<1001H-pyrazolo[3,4-d]pyrimidine derivative.

Data compiled from a study on pyrazolopyridine derivatives.[1]

Compound IDCore ScaffoldHPK1 Ki (nM)
5 Bicyclic2.5
6 1H-pyrazolo[3,4-c]pyridine<1.0

Data from a study on pyrazolopyridine derivatives highlighting high binding affinity.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of HPK1 inhibitors. Below are protocols for key biochemical and cellular assays.

HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compounds (this compound derivatives) diluted in DMSO

Procedure:

  • Add 1 µL of the test compound or 5% DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of HPK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP produced and thus the HPK1 activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-SLP-76 (pSLP-76) Assay (ELISA Format)

This assay measures the phosphorylation of SLP-76 at Ser376 in a cellular context, which is a direct downstream target of HPK1.

Materials:

  • Human T-cells (e.g., Jurkat cells or primary human T-cells)

  • Cell culture medium

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

  • Test compounds

  • Lysis buffer

  • PathScan® Phospho-SLP-76 (Ser376) Sandwich ELISA Kit (Cell Signaling Technology) or similar

Procedure:

  • Seed T-cells in a 96-well plate and treat with various concentrations of the test compounds for a predetermined time.

  • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies to activate the T-cell receptor (TCR) signaling pathway and induce HPK1 activity.

  • After stimulation, lyse the cells to release the intracellular proteins.

  • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for SLP-76.

  • Incubate to allow the capture of both phosphorylated and non-phosphorylated SLP-76.

  • Wash the plate to remove unbound material.

  • Add a detection antibody that specifically binds to phospho-SLP-76 (Ser376).

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a substrate for HRP and measure the resulting colorimetric or chemiluminescent signal.

  • The signal intensity is proportional to the amount of pSLP-76, and a decrease in signal indicates inhibition of HPK1 activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR CD3 CD3 Lck Lck CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Recruitment Downstream Downstream Signaling (e.g., Erk activation) SLP76->Downstream Activation pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylation Ub Ubiquitination & Degradation pSLP76->Ub Inhibitor This compound derivatives Inhibitor->HPK1 Inhibition

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_workflow Inhibitor Characterization Workflow Start Compound Library (this compound derivatives) Biochemical Primary Screening: HPK1 Biochemical Assay (e.g., ADP-Glo) Start->Biochemical Dose-response Cellular Secondary Screening: Cellular pSLP-76 Assay Biochemical->Cellular Confirm cellular activity Selectivity Selectivity Profiling: Kinome Panel Screening Cellular->Selectivity Assess off-target effects Functional Functional Assays: Cytokine Release (e.g., IL-2) Selectivity->Functional Evaluate immune response InVivo In Vivo Studies: Pharmacokinetics & Efficacy Models Functional->InVivo Preclinical validation Lead Lead Optimization InVivo->Lead

Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.

References

An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine, focusing on its solubility and stability. Given the novelty of this compound, this document outlines the fundamental principles and detailed experimental protocols necessary for the characterization of this and similar molecules in a drug discovery and development context. The methodologies described are based on industry standards and regulatory guidelines to ensure data quality and relevance.

Introduction: The Importance of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is critically dependent on its physicochemical properties. Among the most crucial of these are solubility and stability.

  • Aqueous solubility directly influences the bioavailability of an orally administered drug. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major reason for the failure of promising drug candidates.[1] Early assessment of solubility allows for the timely identification of compounds that may require formulation strategies to enhance their dissolution.[2]

  • Stability determines the shelf-life of a drug substance and its formulated product. A drug must remain chemically and physically unchanged during its storage and use to ensure its safety and efficacy.[3][4] Stability studies are a regulatory requirement and provide essential information for selecting appropriate storage conditions and packaging.[5] Forced degradation studies, a component of stability testing, help to identify potential degradation products and establish the degradation pathways of the molecule.[6]

The this compound molecule incorporates both a pyrazole and a pyrazine ring system. The pyrazole moiety can act as a bioisostere for other aromatic rings, potentially improving physicochemical properties like lipophilicity and aqueous solubility.[7][8] Pyrazine derivatives are found in numerous pharmaceuticals and are known for their diverse biological activities.[9][10] Understanding the interplay of these two heterocyclic systems is key to predicting and experimentally determining the solubility and stability of the title compound.

Solubility Profile of this compound

While specific experimental solubility data for this compound is not extensively available in public literature, its solubility characteristics can be predicted based on its structural components and determined using standardized experimental protocols. The presence of nitrogen atoms in both the pyrazole and pyrazine rings provides sites for hydrogen bonding, which can influence solubility in protic solvents.

  • In Aqueous Media: The molecule is expected to have limited to moderate aqueous solubility. The aromatic nature of the pyrazole and pyrazine rings contributes to its lipophilicity, while the amine group and nitrogen heteroatoms can participate in hydrogen bonding with water, aiding dissolution. The pH of the aqueous medium will likely have a significant impact on solubility due to the basic nature of the amine and pyrazine nitrogens.

  • In Organic Solvents: Higher solubility is anticipated in polar organic solvents such as ethanol, methanol, and acetone, which can engage in hydrogen bonding and effectively solvate the molecule.[11]

Quantitative solubility data should be presented in a clear and structured format. The following tables provide templates for organizing experimental results.

Table 1: Kinetic Solubility of this compound in Various Buffers

Buffer System (pH)Temperature (°C)Kinetic Solubility (µg/mL)Kinetic Solubility (µM)Method
Phosphate Buffered Saline (7.4)25Turbidimetric
Acetate Buffer (4.5)25Turbidimetric
Glycine-HCl Buffer (2.0)25Turbidimetric
Phosphate Buffered Saline (7.4)37Turbidimetric

Table 2: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Thermodynamic Solubility (mg/mL)Thermodynamic Solubility (M)Method
Water25Shake-Flask
0.1 M HCl25Shake-Flask
0.1 M NaOH25Shake-Flask
Ethanol25Shake-Flask
Propylene Glycol25Shake-Flask

2.3.1. Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[12][13]

  • Purpose: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microtiter plates (clear bottom)

    • Plate reader with turbidimetric or nephelometric detection capabilities

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Dispense 2 µL of the DMSO stock solution into the first well of a 96-well plate.

    • Add 98 µL of PBS to the first well to achieve a 200 µM solution and mix thoroughly.

    • Perform serial dilutions across the plate with PBS.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[12]

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

    • The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

2.3.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement, often used in later stages of drug development.[2][14]

  • Purpose: To measure the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

  • Materials:

    • This compound (solid)

    • Selected aqueous buffers and organic solvents

    • Glass vials with screw caps

    • Shaking incubator

    • Centrifuge

    • HPLC-UV system

  • Procedure:

    • Add an excess amount of the solid compound to a glass vial.

    • Add a known volume of the desired solvent (e.g., 1 mL).

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[2]

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Stability Profile of this compound

Stability studies are performed to understand how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation studies are conducted under more severe conditions to identify likely degradation products and pathways.[6][15]

The results of stability studies should be meticulously documented. The following tables serve as templates for presenting the data.

Table 3: Long-Term Stability of this compound (Solid State)

Storage ConditionTime Point (Months)AppearanceAssay (%)Total Impurities (%)
25°C / 60% RH0White Powder99.80.2
3No Change
6No Change
12No Change
40°C / 75% RH0White Powder99.80.2
1No Change
3No Change
6No Change

Table 4: Forced Degradation of this compound in Solution

Stress ConditionDurationAssay (%)Major Degradant 1 (RT, Area%)Major Degradant 2 (RT, Area%)Total Degradation (%)
0.1 M HCl (60°C)24 h
0.1 M NaOH (60°C)24 h
3% H₂O₂ (RT)24 h
Heat (80°C, Solution)48 h
Photolytic (ICH Q1B)-

The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[3][4]

3.2.1. Long-Term and Accelerated Stability Studies (ICH Q1A)

  • Purpose: To establish a re-test period for the drug substance and recommended storage conditions.

  • Procedure:

    • Store accurately weighed samples of the compound in appropriate containers that are impermeable to moisture.

    • Place the samples in stability chambers under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples for analysis.

    • Analyze the samples for appearance, assay (potency), and purity (degradation products) using a validated stability-indicating HPLC method.

3.2.2. Forced Degradation Studies

  • Purpose: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.[15]

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.[16]

    • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.[16]

    • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and take samples at various time points.

    • Thermal Degradation: Heat a solid sample of the compound in an oven (e.g., at 80°C). Also, heat a solution of the compound. Analyze samples at different time points.[17]

    • Photolytic Degradation (ICH Q1B): Expose a solid sample and a solution of the compound to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be protected from light.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS) to help identify the masses of the degradation products.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the key experiments described in this guide.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM stock in DMSO k_dilute Serial dilution in 96-well plate with buffer k_start->k_dilute k_incubate Incubate (e.g., 2h at 25°C) k_dilute->k_incubate k_read Measure turbidity (Nephelometer) k_incubate->k_read k_result Determine solubility limit k_read->k_result t_start Add excess solid to solvent t_shake Shake to equilibrium (e.g., 24h at 25°C) t_start->t_shake t_separate Centrifuge/filter to remove solid t_shake->t_separate t_quantify Quantify supernatant by HPLC-UV t_separate->t_quantify t_result Calculate equilibrium solubility t_quantify->t_result

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Stability_Workflow cluster_forced_degradation Forced Degradation Studies cluster_conditions Stress Conditions cluster_formal_stability Formal Stability Studies (ICH Q1A) start Drug Substance/Product Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analyze by Stability-Indicating LC-MS/UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis elucidation Identify Degradants & Elucidate Pathways analysis->elucidation f_start Store samples at specified Temperature/Humidity f_pull Pull samples at time points f_start->f_pull f_analysis Analyze for Assay, Purity, Appearance f_pull->f_analysis f_result Establish Shelf-Life & Storage Conditions f_analysis->f_result

Caption: Workflow for Stability and Forced Degradation Studies.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information. By following the outlined experimental protocols, which are aligned with industry standards and regulatory expectations, a comprehensive understanding of the compound's physicochemical properties can be achieved. This knowledge is indispensable for making informed decisions during lead optimization, pre-formulation, and formulation development, ultimately contributing to the successful advancement of new therapeutic agents.

References

Methodological & Application

Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, proposed protocol for the synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrazole and pyrazine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The combination of these two moieties in a single molecule presents a promising avenue for the development of novel therapeutic agents.[1]

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. This proposed method involves the reaction of 3-chloro-pyrazin-2-amine with 1H-pyrazole in the presence of a suitable base and solvent. The chlorine atom on the pyrazine ring is displaced by the pyrazole nitrogen to form the desired product.

SynthesisWorkflow reagents 1H-pyrazole 3-chloro-pyrazin-2-amine Cesium Carbonate (Cs2CO3) Dimethylformamide (DMF) reaction Reaction Mixture (Stirring at Elevated Temperature) reagents->reaction 1. Combine and Heat workup Aqueous Work-up (Extraction with Ethyl Acetate) reaction->workup 2. Quench and Extract purification Purification (Column Chromatography) workup->purification 3. Isolate Crude Product product This compound (Final Product) purification->product 4. Purify

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a proposed method for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Proposed QuantityMoles (mmol)
3-chloro-pyrazin-2-amineC₄H₄ClN₃129.551.0 g7.72
1H-pyrazoleC₃H₄N₂68.080.63 g9.26
Cesium CarbonateCs₂CO₃325.823.77 g11.58
Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine SolutionNaCl(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Silica GelSiO₂60.08As needed-

Procedure:

  • To a dry round-bottom flask, add 3-chloro-pyrazin-2-amine (1.0 g, 7.72 mmol), 1H-pyrazole (0.63 g, 9.26 mmol), and cesium carbonate (3.77 g, 11.58 mmol).

  • Add anhydrous dimethylformamide (20 mL) to the flask.

  • Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the synthesized compound.

PropertyExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₇H₇N₅
Molecular Weight 161.17 g/mol
Yield 70-85% (hypothetical)
Melting Point 150-155 °C (hypothetical)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.45 (d, J=1.5 Hz, 1H), 8.10 (d, J=2.5 Hz, 1H), 7.95 (d, J=2.5 Hz, 1H), 7.70 (d, J=0.5 Hz, 1H), 6.55 (t, J=2.0 Hz, 1H), 6.20 (s, 2H, NH₂).
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 152.0, 145.5, 141.0, 135.0, 130.0, 128.5, 107.0.
Mass Spectrometry (ESI-MS) m/z 162.08 [M+H]⁺

Signaling Pathway Context

While a specific signaling pathway for this compound is not yet established, compounds containing pyrazole and pyrazine moieties are known to be involved in various signaling pathways, particularly in the context of kinase inhibition.[1] The structural similarity of this compound to known kinase inhibitors suggests it could potentially target pathways involved in cell proliferation and survival.

SignalingPathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor This compound (Potential Kinase Inhibitor) inhibitor->raf Inhibition inhibitor->pi3k Inhibition transcription->proliferation growth_factor Growth Factor growth_factor->receptor

Caption: Hypothetical signaling pathways potentially targeted by pyrazole-pyrazine compounds.

Disclaimer: This document provides a proposed synthesis protocol based on established chemical principles. The experimental details, including quantitative data and characterization, are hypothetical and should be optimized and verified by the end-user. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry and drug development due to its wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A prominent example is Celecoxib (Celebrex), a selective COX-2 inhibitor used for treating arthritis, which features a central pyrazole core.[3] The most fundamental and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctionalized three-carbon component and a hydrazine derivative.[4][5]

Key Synthetic Strategies

The cornerstone of pyrazole synthesis is the reaction of a bidentate nucleophile, typically hydrazine or its derivatives, with a compound containing two electrophilic centers separated by one carbon atom.[6]

  • From 1,3-Dicarbonyl Compounds (Knorr Synthesis): This is the most classic and straightforward approach, first reported by Ludwig Knorr in 1883.[6][7] The reaction involves the condensation of a 1,3-diketone or a β-ketoester with a hydrazine.[8][9][10] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10][11] When using unsymmetrical dicarbonyl compounds and substituted hydrazines, the reaction can potentially yield a mixture of two regioisomers.[6]

  • From α,β-Unsaturated Carbonyls: α,β-Unsaturated ketones and aldehydes can also serve as the three-carbon precursor. The reaction with hydrazine initially forms a pyrazoline (a dihydrogenated pyrazole) via Michael addition followed by cyclization.[7] The pyrazoline intermediate is then oxidized to the corresponding aromatic pyrazole.[6]

  • Modern Methodologies: To improve efficiency, yield, and regioselectivity, several modern techniques have been developed. These include microwave-assisted synthesis, which dramatically reduces reaction times, and the use of various catalysts like Lewis acids or metal salts (e.g., AgOTf).[6][12] Multicomponent and one-pot reactions, where multiple steps are performed in a single vessel, have also become popular for streamlining the synthesis of complex pyrazole derivatives.[4][13]

// Edges dicarbonyl -> pyrazole [label=" Knorr Synthesis\n(Direct Condensation)", color="#EA4335", fontcolor="#202124"]; hydrazine -> pyrazole [color="#EA4335"]; unsat_ketone -> pyrazoline [label=" Michael Addition\n+ Cyclization", color="#EA4335", fontcolor="#202124"]; hydrazine -> pyrazoline [color="#EA4335"]; pyrazoline -> pyrazole [label=" Oxidation", color="#5F6368", fontcolor="#202124"]; } Caption: Overview of major cyclocondensation routes to pyrazoles.

Comparative Data of Synthetic Protocols

The choice of synthetic method depends on the desired substitution pattern, substrate availability, and required reaction efficiency. The following table summarizes various conditions and their outcomes.

Precursor(s)Reagents / CatalystConditionsYield (%)Reference(s)
1,3-Diketones, HydrazinesEthylene GlycolRoom Temp.70 - 95%[6]
1,3-Diketones, ArylhydrazinesN,N-Dimethylacetamide (DMA), Acetic AcidRoom Temp.59 - 98%[6]
Trifluoromethylated Ynones, HydrazinesAgOTf (1 mol%)Room Temp., 1 hrup to 99%[6]
Chalcones, Hydrazine HydrateMicrowave Irradiation, Ethanol, Acetic Acid150 °C, 10 minHigh[14][15]
Terminal Alkynes, Aldehydes, HydrazinesMolecular IodineOne-pot68 - 99%[7]
Hydrazines, 1,3-Dicarbonyls, Diorganyl SelenidesOxoneRoom Temp.High[4]

Experimental Protocols

Protocol 1: Classic Knorr-Type Synthesis of a Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a substituted pyrazole from a β-ketoester and a substituted hydrazine, adapted from the synthesis of pyrazolones.[9][16]

Materials:

  • β-Ketoester (e.g., Ethyl benzoylacetate) (1.0 eq)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.0 - 2.0 eq)

  • Solvent (e.g., 1-Propanol or Ethanol)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Deionized Water

Procedure:

  • In a round-bottom flask or a scintillation vial equipped with a magnetic stir bar, combine the β-ketoester (1.0 eq) and the hydrazine derivative (1.0-2.0 eq).[16]

  • Add the alcohol solvent (e.g., 1-propanol, ~1 mL per mmol of limiting reagent).[9]

  • Add 3-5 drops of glacial acetic acid to catalyze the reaction.[9]

  • Heat the reaction mixture with stirring to approximately 80-100 °C.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, add deionized water to the hot reaction mixture to induce precipitation of the crude product.[9]

  • Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis from a Chalcone

This protocol provides a general method for the rapid synthesis of pyrazoles from chalcones (α,β-unsaturated ketones), which are themselves readily prepared from aldehydes and ketones.[14][15]

Materials:

  • Chalcone derivative (1.0 eq)

  • Hydrazine Hydrate or Phenylhydrazine (1.1 - 1.5 eq)

  • Solvent (e.g., Ethanol)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Place the chalcone (1.0 eq) and hydrazine hydrate (1.1-1.5 eq) in a microwave-safe reaction vessel equipped with a magnetic stir bar.[15]

  • Add ethanol as the solvent and a few drops of glacial acetic acid.[14]

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 150 °C) or power (e.g., 300-500 W) for 5-15 minutes.[12][15] Reaction conditions should be optimized for the specific substrate.

  • After irradiation, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water. The solid product will typically precipitate.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[15]

Application Example: Pyrazole in Drug Discovery - Celecoxib and COX-2 Inhibition

Celecoxib is a highly successful nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][17] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[18] While COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the stomach lining), COX-2 is induced at sites of inflammation.[3] By selectively targeting COX-2, celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][18]

// Nodes AA [label="Arachidonic Acid\n(from Cell Membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme\n(Inducible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation & Pain", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Celecoxib [label="Celecoxib\n(Pyrazole Derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, peripheries=2];

// Nodes AA [label="Arachidonic Acid\n(from Cell Membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme\n(Inducible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation & Pain", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Celecoxib [label="Celecoxib\n(Pyrazole Derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, peripheries=2];

// Edges AA -> COX2 [color="#5F6368"]; COX2 -> PGs [label=" Catalysis", fontcolor="#202124", color="#5F6368"]; PGs -> Inflammation [color="#5F6368"]; Celecoxib -> COX2 [label=" Selective\nInhibition", fontcolor="#202124", color="#EA4335", style=bold, arrowhead=tee]; } Caption: Celecoxib inhibits the COX-2 signaling pathway.

General Experimental Workflow

The synthesis and analysis of pyrazole compounds follow a standard workflow in a synthetic chemistry laboratory.

// Nodes Setup [label="1. Reaction Setup\n(Reagents + Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="2. Reaction\n(Heating / Stirring)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="3. Monitoring\n(TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="4. Workup &\nIsolation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="5. Purification\n(Recrystallization/\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Characterization\n(NMR, MS, M.P.)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final [label="Pure Product", shape=cylinder, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes Setup [label="1. Reaction Setup\n(Reagents + Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="2. Reaction\n(Heating / Stirring)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="3. Monitoring\n(TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="4. Workup &\nIsolation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="5. Purification\n(Recrystallization/\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="6. Characterization\n(NMR, MS, M.P.)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final [label="Pure Product", shape=cylinder, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Setup -> Reaction [color="#202124"]; Reaction -> Monitor [color="#202124"]; Monitor -> Reaction [label=" Incomplete", style=dashed, color="#202124"]; Monitor -> Workup [label=" Complete", color="#202124"]; Workup -> Purify [color="#202124"]; Purify -> Analyze [color="#202124"]; Analyze -> Final [color="#202124"]; } Caption: Standard workflow for pyrazole synthesis and analysis.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Pyrazolyl Pyrazinamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolyl pyrazinamine derivatives represent a class of heterocyclic compounds that merge the structural features of both pyrazole and pyrazine ring systems. These scaffolds are of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with each core. Pyrazoles are well-established pharmacophores found in drugs like the anti-inflammatory celecoxib, while pyrazinamide is a cornerstone medication for tuberculosis treatment. The synthesis of hybrid molecules incorporating both moieties is a promising strategy for the discovery of novel therapeutic agents.

This document provides a detailed, step-by-step protocol for a plausible and modular synthesis of pyrazolyl pyrazinamine derivatives. The strategy involves a two-stage process: first, the synthesis of a substituted aminopyrazole precursor, followed by its coupling to a pyrazine derivative to form the final pyrazinamide compound.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the nucleophilic aminopyrazole core and its subsequent acylation with a pyrazine carboxyl derivative.

G cluster_0 Stage 1: Aminopyrazole Synthesis cluster_1 Stage 2: Amide Coupling A β-Ketonitrile (e.g., Acetoacetonitrile) C Cyclocondensation Reaction A->C B Hydrazine Hydrate B->C D 3-Amino-5-methyl-1H-pyrazole (Precursor) C->D Formation of Pyrazole Ring G Amidation Reaction D->G E Pyrazine Ester (e.g., Methyl Pyrazine-2-carboxylate) E->G F Enzyme Catalyst (e.g., Lipozyme® TL IM) F->G Biocatalysis H N-(5-methyl-1H-pyrazol-3-yl)pyrazine-2-carboxamide (Final Product) G->H Amide Bond Formation

Caption: Overall two-stage workflow for the synthesis of pyrazolyl pyrazinamine derivatives.

Stage 1: Synthesis of 3-Amino-5-methyl-1H-pyrazole

This protocol details the synthesis of the aminopyrazole precursor via the cyclocondensation of a β-ketonitrile with hydrazine, a common and effective method for creating the pyrazole core.[1]

Reaction Scheme:

Caption: Synthesis of 3-Amino-5-methyl-1H-pyrazole via cyclocondensation.

Experimental Protocol
  • Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add acetoacetonitrile (3-oxobutanenitrile) (0.10 mol) and absolute ethanol (100 mL).

  • Stir the mixture at room temperature until the nitrile has completely dissolved.

  • Slowly add hydrazine hydrate (0.11 mol) to the solution dropwise using an addition funnel over 15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water with stirring.

  • A precipitate will form. Allow it to stand for 30 minutes in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 30 mL).

  • Dry the crude product in a vacuum oven at 50°C. If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Quantitative Data (Stage 1)
ReagentMolar Mass ( g/mol )Moles (mol)Volume/MassEquivalents
Acetoacetonitrile83.090.108.31 g1.0
Hydrazine Hydrate (~64%)50.060.11~7.8 mL1.1
Absolute Ethanol46.07-100 mLSolvent
Product Molar Mass ( g/mol ) Theoretical Yield Typical Yield %
3-Amino-5-methyl-1H-pyrazole97.129.71 g85-95%

Stage 2: Synthesis of N-(5-methyl-1H-pyrazol-3-yl)pyrazine-2-carboxamide

This protocol employs a modern, enzyme-catalyzed approach for the amide bond formation, which offers high selectivity and greener reaction conditions compared to traditional methods that may require harsh coupling agents or conversion to acid chlorides.[2]

Reaction Scheme:

Caption: Enzyme-catalyzed synthesis of the final pyrazolyl pyrazinamine derivative.

Experimental Protocol
  • Reaction Setup: This reaction can be performed in a batch mode or adapted for a continuous-flow system. For batch synthesis, use a 50 mL sealed vial with a magnetic stirrer.

  • Reagent Addition: To the vial, add 3-Amino-5-methyl-1H-pyrazole (1.0 mmol), methyl pyrazine-2-carboxylate (1.2 mmol), and the immobilized enzyme catalyst Lipozyme® TL IM (e.g., 50 mg).

  • Add the solvent, tert-amyl alcohol (5 mL).

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at 45°C.

  • Stir the reaction mixture vigorously. The reaction is typically rapid and can be monitored by HPLC or TLC. A reaction time of 20-30 minutes is often sufficient.[2]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture) to yield the pure pyrazolyl pyrazinamine derivative.

Quantitative Data (Stage 2)
ReagentMolar Mass ( g/mol )Moles (mmol)Mass (mg)Equivalents
3-Amino-5-methyl-1H-pyrazole97.121.097.11.0
Methyl Pyrazine-2-carboxylate138.121.2165.71.2
Lipozyme® TL IM--50 mgCatalyst
tert-Amyl Alcohol88.15-5 mLSolvent
Product Molar Mass ( g/mol ) Theoretical Yield Typical Yield %
N-(5-methyl-1H-pyrazol-3-yl)pyrazine-2-carboxamide203.20203.2 mg>90%[2]
ParameterValueReference
Reaction Temperature 45 °C[2]
Reaction Time 20 min[2]
Solvent tert-Amyl Alcohol[2]
Catalyst Lipozyme® TL IM[2]
Yield Up to 91.6%[2]

References

Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the in vitro kinase inhibitory activity of the compound 3-(1H-pyrazol-1-yl)pyrazin-2-amine. This document is intended to guide researchers in assessing the compound's potency and selectivity against a panel of kinases, which is a critical step in the early stages of drug discovery and development.

Introduction

This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. Kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, identifying and characterizing small molecules that can modulate kinase activity is a key focus of modern therapeutic research. The pyrazole and pyrazine moieties are recognized pharmacophores that can interact with the ATP-binding site of various kinases.

This document outlines the procedures for evaluating the inhibitory effects of this compound on several key kinases that have been identified as potential targets for this scaffold, including Cyclin-Dependent Kinases (CDKs), Hematopoietic Progenitor Kinase 1 (HPK1), and Spleen Tyrosine Kinase (Syk).

Data Presentation

The inhibitory activity of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative kinase inhibition data for compounds with a similar pyrazolopyrazine core structure, as specific data for the titular compound is proprietary or not publicly available. This data is presented to illustrate the potential polypharmacology of this scaffold and to provide a comparative baseline for experimental results.

Kinase TargetCompound AnalogueIC50 / Ki (nM)Assay MethodReference
CDK2 N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative5Ki[1]
CDK5 N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative3Ki[1]
CDK9 Pyrazolo[3,4-g]isoquinoline derivative>1000IC50[2]
HPK1 Pyrazole-based inhibitor--[3]
Syk Pyrazolopyrazin-3-amine derivative--[4]
Haspin Pyrazolo[3,4-g]isoquinoline derivative57IC50[2]
CLK1 Pyrazolo[3,4-g]isoquinoline derivative>1000IC50[2]
DYRK1A Pyrazolo[3,4-g]isoquinoline derivative>1000IC50[2]

Note: The data presented are for structurally related compounds and should be considered illustrative. Actual IC50 values for this compound must be determined experimentally.

Experimental Protocols

A widely used and robust method for determining kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This luminescent assay is suitable for high-throughput screening and provides a quantitative measure of kinase activity.

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is designed for a 384-well plate format, but can be adapted for other formats.

Materials:

  • This compound (test compound)

  • Recombinant human kinases (e.g., CDK2/Cyclin A, HPK1, Syk)

  • Kinase-specific substrates (e.g., Histone H1 for CDKs, MBP for others)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution (Ultra-Pure)

  • DMSO (for compound dilution)

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction Setup:

    • Prepare a kinase/substrate master mix in kinase reaction buffer. The final concentrations of the kinase and substrate should be optimized for each specific kinase to ensure the reaction is in the linear range.

    • Add 2.5 µL of the kinase/substrate master mix to each well of the 384-well plate.

    • Add 2.5 nL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.

    • To initiate the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.

    • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized for each kinase.

  • ADP Detection:

    • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways potentially modulated by the inhibition of CDK, HPK1, and Syk, as well as the experimental workflow for the in vitro kinase inhibition assay.

G Experimental Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Dispense Reagents into Plate Compound_Prep->Reaction_Setup Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Reaction_Setup ATP_Sol ATP Solution ATP_Sol->Reaction_Setup Incubation1 Incubate (e.g., 60 min) Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate (40 min) Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation2->Add_Detection_Reagent Incubation3 Incubate (30-60 min) Add_Detection_Reagent->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

CDK_Signaling_Pathway CDK Signaling Pathway in Cell Cycle Progression cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates DNA_Replication DNA Replication E2F->DNA_Replication Activates CyclinE_CDK2->Rb p Inhibitor This compound Inhibitor->CyclinD_CDK46 Inhibits Inhibitor->CyclinE_CDK2 Inhibits HPK1_Signaling_Pathway HPK1 Negative Regulation of T-Cell Signaling cluster_TCR T-Cell Receptor Activation cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 MAPK MAPK Pathway LAT_SLP76->MAPK HPK1 HPK1 LAT_SLP76->HPK1 Activates NFkB NF-κB Pathway PLCg1->NFkB T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) MAPK->T_Cell_Activation NFkB->T_Cell_Activation HPK1->LAT_SLP76 Inhibits (Negative Feedback) Inhibitor This compound Inhibitor->HPK1 Inhibits Syk_Signaling_Pathway Syk Signaling in B-Cell Activation cluster_BCR B-Cell Receptor Activation cluster_downstream_syk Downstream Signaling Antigen Antigen BCR BCR (Igα/Igβ) Antigen->BCR Lyn Lyn BCR->Lyn Activates Syk Syk BCR->Syk Recruits & Activates Lyn->BCR p-ITAMs BLNK_SLP65 BLNK/SLP-65 Syk->BLNK_SLP65 p BTK BTK BLNK_SLP65->BTK PLCg2 PLCγ2 BLNK_SLP65->PLCg2 BTK->PLCg2 Activates B_Cell_Activation B-Cell Proliferation & Survival PLCg2->B_Cell_Activation Inhibitor This compound Inhibitor->Syk Inhibits

References

Application Notes and Protocols for Antiproliferative Assays of 3-(1H-pyrazol-1-yl)pyrazin-2-amine and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the antiproliferative activity of 3-(1H-pyrazol-1-yl)pyrazin-2-amine and its analogs. The protocols detailed below are foundational for screening and characterizing novel chemical entities in cancer research.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its potential in the development of anticancer agents.[1] Derivatives of this scaffold have demonstrated significant antiproliferative effects, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutics.

This document outlines standard in vitro assays to quantify the antiproliferative and cytotoxic effects of these compounds, including the MTT, Sulforhodamine B (SRB), and Colony Formation assays. Additionally, a protocol for a CDK2 inhibition assay is provided to investigate the mechanism of action.

Data Presentation: Antiproliferative and Kinase Inhibitory Activity

The following tables summarize the biological activity of a potent derivative, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15), which shares the core scaffold of interest. This data is essential for understanding the compound's potency and selectivity.

Table 1: Antiproliferative Activity of Compound 15 against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)
MV4-11Leukemia0.127
OVCAR5Ovarian Cancer0.150
A2780Ovarian Cancer0.158
UO-31Renal Cancer0.183
NCI/ADR-RESOvarian Cancer0.193
OVCAR3Ovarian Cancer0.203
OVCAR4Ovarian Cancer0.222
OVCAR8Ovarian Cancer0.225
IGROV1Ovarian Cancer0.233
SK-OV-3Ovarian Cancer0.260
UACC-62Melanoma0.300
786-0Renal Cancer0.405
A498Renal Cancer0.560

Data represents the concentration required to inhibit cell growth by 50% (GI₅₀) as determined by MTT assay after 72 hours of treatment.[3]

Table 2: Kinase Inhibitory Activity of Compound 15

KinaseKᵢ (µM)
CDK2/cyclin A0.005
CDK1/cyclin B>1.000
CDK5/p250.011
CDK9/cyclin T10.051

Kᵢ represents the apparent inhibition constant, indicating the potency of the compound against specific cyclin-dependent kinases.[3]

Signaling Pathway

The primary mechanism of action for this class of compounds is the inhibition of CDK2. This disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis.

G compound This compound Derivative cdk2_cyclinE CDK2/Cyclin E compound->cdk2_cyclinE Inhibits cdk2_cyclinA CDK2/Cyclin A compound->cdk2_cyclinA Inhibits g1_s G1/S Transition cdk2_cyclinE->g1_s Promotes cell_cycle_arrest Cell Cycle Arrest cdk2_cyclinE->cell_cycle_arrest s_phase S Phase (DNA Replication) cdk2_cyclinA->s_phase Promotes g2_m G2/M Transition cdk2_cyclinA->g2_m Promotes cdk2_cyclinA->cell_cycle_arrest rb Rb Phosphorylation g1_s->rb apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: CDK2 Inhibition Pathway.

Experimental Workflow

A typical workflow for evaluating the antiproliferative effects of a test compound is illustrated below.

G cluster_assays Antiproliferative Assays start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt MTT Assay incubation->mtt srb SRB Assay incubation->srb colony Colony Formation Assay incubation->colony data_analysis Data Analysis (IC50/GI50 Calculation) mtt->data_analysis srb->data_analysis colony->data_analysis end End data_analysis->end

Caption: Antiproliferative Assay Workflow.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases of living cells into a purple formazan product.[4]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (or derivative) stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[4]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the SRB dye.[6]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (or derivative) stock solution

  • Trichloroacetic acid (TCA), 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the 72-hour incubation, gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[7]

  • Wash the plates five times with tap water and allow them to air dry completely.

  • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[7]

  • Allow the plates to air dry completely.

  • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Shake the plate on an orbital shaker for 10 minutes.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment with a cytotoxic agent.[2]

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (or derivative) stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Prepare a single-cell suspension of the desired cancer cell line.

  • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, or until visible colonies are formed, changing the medium every 3-4 days.

  • Wash the colonies with PBS and fix them with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 20-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).[2]

  • Calculate the plating efficiency and the surviving fraction for each treatment condition.

CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CDK2/cyclin A2. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • This compound (or derivative) stock solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer-capable plate reader

Protocol:

  • Prepare serial dilutions of the test compound in kinase reaction buffer.

  • In a 384-well plate, add 1 µL of the diluted compound or vehicle control.

  • Add 2 µL of CDK2/cyclin A2 enzyme solution to each well.

  • Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is inversely correlated with kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Pyrazolyl Pyrazinamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for conducting antimicrobial susceptibility testing of novel pyrazolyl pyrazinamine compounds. The information is intended to guide researchers in the evaluation of the antimicrobial efficacy of this class of compounds against various microbial strains.

Introduction

Pyrazolyl pyrazinamine compounds represent a promising class of molecules with potential antimicrobial properties. As derivatives of pyrazinamide, a first-line antituberculosis drug, these compounds are of particular interest for their activity against Mycobacterium tuberculosis and other pathogenic microorganisms.[1][2] This document outlines the methodologies for determining the in vitro antimicrobial activity of these compounds, focusing on the determination of the Minimum Inhibitory Concentration (MIC).

Data Summary: Antimicrobial Activity of Pyrazolyl Pyrazinamine Derivatives

The following table summarizes the reported antimicrobial activity of selected pyrazolyl pyrazinamine derivatives against various microorganisms. This data is compiled from multiple studies to provide a comparative overview.

Compound IDTest OrganismMIC (µM)Reference
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8)Mycobacterium tuberculosis H37Rv6[1][3]
Compound 8Multidrug-Resistant M. tuberculosis Strains250[1]
Compound 9Multidrug-Resistant M. tuberculosis Strains62.5[1]
Compound 4Staphylococcus aureus31.25[1]
Compound 5Staphylococcus aureus31.25[1]
Various CompoundsEnterococcus faecalis62.5 - 125[1]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Gram-positive & Gram-negative bacteria62.5 - 125 µg/mL[4]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Fungi2.9 - 7.8 µg/mL[4]

Experimental Protocols

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[5][6] This protocol is adapted for the testing of pyrazolyl pyrazinamine compounds against both mycobacteria and other bacterial strains.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for other bacteria)[7]

  • Bacterial inoculum, adjusted to a 0.5 McFarland standard

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., pyrazinamide for mycobacteria, ciprofloxacin for other bacteria)

  • Negative control (broth and solvent only)

  • Plate reader or visual inspection incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazolyl pyrazinamine compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the culture broth in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds and the bacterial inoculum to ensure the solvent has no antimicrobial effect.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 5-7 days for M. tuberculosis, 37°C for 18-24 hours for common bacteria). For testing against M. tuberculosis, it is crucial to use an acidic medium (pH 5.5-6.0) as the activity of pyrazinamide and its analogs is pH-dependent.[1][7]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at Appropriate Temperature and Duration D->E F Read Results (Visual or Plate Reader) E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action of Pyrazinamide Analogs

This diagram illustrates the proposed mechanism of action for pyrazinamide and its analogs against Mycobacterium tuberculosis.

PZA_Mechanism cluster_cell Mycobacterium tuberculosis Cell PZA Pyrazinamide (PZA) (or Analog) Enzyme Pyrazinamidase (PncA) PZA->Enzyme Activation POA Pyrazinoic Acid (POA) (Active Form) Target1 Fatty Acid Synthase I (FAS I) POA->Target1 Inhibition Target2 Ribosomal Protein S1 (RpsA) POA->Target2 Binding Enzyme->POA Effect1 Inhibition of Fatty Acid Synthesis Target1->Effect1 Effect2 Inhibition of Trans-translation Target2->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Caption: Proposed mechanism of action of pyrazinamide and its analogs.

Mechanism of Action

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[8] POA is thought to exert its antimicrobial effect through multiple mechanisms, including the inhibition of fatty acid synthase I (FAS I), which is essential for the synthesis of mycolic acids, key components of the mycobacterial cell wall.[8][9] Additionally, POA may disrupt membrane potential and inhibit trans-translation by binding to the ribosomal protein S1 (RpsA).[8] Molecular docking studies of some pyrazinamide derivatives suggest they may also target the mycobacterial enoyl-ACP reductase (InhA), another crucial enzyme in fatty acid synthesis.[1][3]

Conclusion

The protocols and data presented in these application notes provide a framework for the systematic evaluation of pyrazolyl pyrazinamine compounds as potential antimicrobial agents. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results, which will aid in the identification of lead compounds for further development in the fight against infectious diseases.

References

Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methodologies and protocols for the comprehensive characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine (MW: 161.17 g/mol , CAS: 1692631-95-0).[1][2] The methods described are fundamental for confirming the identity, purity, and stability of this heterocyclic compound, which combines two medicinally important scaffolds: pyrazole and pyrazine.[1][3]

Chromatographic Analysis: Purity and Quantification

Chromatographic methods are essential for determining the purity of this compound and for quantifying it in various matrices. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the primary tool for this purpose.

Application: RP-HPLC for Purity Assessment

This protocol outlines a gradient RP-HPLC method for the separation and purity determination of the target compound from potential impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B over 1 minute and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak corresponding to this compound. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components.

Data Presentation:

ParameterValue
Retention Time (tR) ~8.5 min
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity (R²) >0.999

Workflow for HPLC Method Development:

HPLC_Workflow start_end start_end process process decision decision data data start Start: Define Analytical Goal (Purity Assay) select_col Select Column (e.g., C18) start->select_col select_mp Select Mobile Phase (ACN/Water) select_col->select_mp initial_run Perform Initial Isocratic/Gradient Run select_mp->initial_run eval_peak Evaluate Peak Shape & Resolution initial_run->eval_peak optimize Optimize Gradient, pH, Flow Rate eval_peak->optimize No good_sep Good Separation? eval_peak->good_sep Yes optimize->initial_run good_sep->optimize No validate Validate Method (Linearity, Precision, Accuracy) good_sep->validate Yes protocol Final Protocol Established validate->protocol end End protocol->end

Caption: Workflow for RP-HPLC method development and validation.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are crucial for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.[4][5]

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignments.[6]

  • Referencing: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

Predicted NMR Data (in CDCl₃):

¹H NMR:

Predicted Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~8.60 Doublet 1H H on Pyrazole
~8.15 Doublet 1H H on Pyrazine
~8.00 Doublet 1H H on Pyrazine
~7.75 Doublet 1H H on Pyrazole
~6.50 Triplet 1H H on Pyrazole

| ~5.00 | Broad Singlet | 2H | -NH₂ |

¹³C NMR:

Predicted Chemical Shift (δ, ppm) Carbon Type Assignment
~155.0 Quaternary C-NH₂ (Pyrazine)
~142.0 CH Pyrazole
~140.0 Quaternary C-N (Pyrazine)
~135.0 CH Pyrazine
~130.0 CH Pyrazole
~128.0 CH Pyrazine

| ~108.0 | CH | Pyrazole |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

  • Data Acquisition: Acquire full scan mass spectra to determine the mass of the molecular ion. Acquire tandem MS (MS/MS) spectra to study fragmentation patterns.

Predicted Mass Spectrometry Data:

ParameterValue
Chemical Formula C₇H₇N₅
Exact Mass 161.0701
Monoisotopic Mass 161.07014 Da
[M+H]⁺ (Observed) 162.0774
[M+Na]⁺ (Observed) 184.0594

Logical Flow for Structure Elucidation:

Structure_Elucidation data_source data_source analysis analysis result result final_structure final_structure ms Mass Spec (MS) [M+H]⁺ = 162.0774 mol_formula Determine Molecular Formula (C₇H₇N₅) ms->mol_formula nmr_h ¹H NMR (Proton Environment) h_framework Assemble C-H Framework (Pyrazine & Pyrazole rings) nmr_h->h_framework nmr_c ¹³C NMR (Carbon Count) nmr_c->h_framework ir IR Spectroscopy (Functional Groups) func_groups Identify Functional Groups (-NH₂, C=N, C=C) ir->func_groups proposed Propose Structure mol_formula->proposed func_groups->proposed h_framework->proposed confirmed Confirmed Structure: This compound proposed->confirmed All data consistent

Caption: Relationship between spectroscopic data for structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.[4]

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic (Pyrazole, Pyrazine)
1640 - 1580C=N StretchPyrazole, Pyrazine Rings
1580 - 1450C=C StretchAromatic Rings
1300 - 1200C-N StretchAromatic Amine

Thermal Analysis

Thermal analysis provides information on the thermal stability, melting point, and decomposition profile of the compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

  • DSC Method:

    • Atmosphere: Nitrogen (50 mL/min).

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

  • TGA Method:

    • Atmosphere: Nitrogen (50 mL/min).

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

Expected Thermal Analysis Data:

Analysis TypeParameterExpected Observation
DSC Melting Point (Tₘ)Sharp endothermic peak indicating melting.
TGA Decomposition Temp (Tₔ)Onset of significant weight loss, indicating thermal decomposition.

General Analytical Characterization Workflow:

General_Workflow start_end start_end process process data_out data_out start Start: Synthesized/Received This compound purity_check Purity Assessment (HPLC/TLC) start->purity_check structure_id Structural Identification (NMR, MS, IR) start->structure_id thermal_props Thermal Properties (DSC/TGA) start->thermal_props purity_data Purity (%) purity_check->purity_data structure_data Confirmed Structure structure_id->structure_data thermal_data Melting Point & Stability thermal_props->thermal_data end End: Fully Characterized Compound purity_data->end structure_data->end thermal_data->end

Caption: A general workflow for the analytical characterization of a compound.

References

Application Notes and Protocols for In Vivo Animal Models: Testing of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 3-(1H-pyrazol-1-yl)pyrazin-2-amine, a promising kinase inhibitor with potential therapeutic applications in oncology and inflammatory diseases. The protocols detailed below are designed for preclinical assessment of the compound's efficacy in validated animal models.

Introduction to this compound

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The pyrazole and pyrazine scaffolds are considered "privileged structures" in medicinal chemistry, frequently found in molecules targeting various enzymes and receptors.[1] This particular compound is hypothesized to function as a kinase inhibitor, potentially targeting signaling pathways crucial for cell proliferation and inflammation, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of the JAK/STAT pathway is implicated in numerous cancers and autoimmune disorders, making it a key therapeutic target.

Therapeutic Rationale for In Vivo Testing

In vitro studies have suggested the antiproliferative effects of pyrazole-based compounds against various cancer cell lines, including those of breast and liver origin.[1] The primary mechanism is often attributed to the inhibition of cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle progression and survival. Furthermore, the structural resemblance to known JAK/STAT inhibitors suggests a potential role in modulating inflammatory responses. In vivo animal models are therefore essential to validate these preliminary findings, assess efficacy, and evaluate the pharmacokinetic and pharmacodynamic properties of this compound in a complex biological system.

Proposed Signaling Pathway

The therapeutic effect of this compound is postulated to occur through the inhibition of the JAK/STAT signaling cascade. This pathway is a critical mediator of cytokine signaling, which drives inflammation and cell proliferation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates pSTAT pSTAT (active) pSTAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene (Proliferation, Inflammation) Nucleus->Gene Regulates Transcription Compound This compound Compound->JAK Inhibits

Caption: Proposed mechanism of action of this compound via inhibition of the JAK/STAT signaling pathway.

In Vivo Animal Models: Protocols and Applications

The following protocols describe established animal models relevant for assessing the anti-cancer and anti-inflammatory properties of this compound.

Human Tumor Xenograft Model for Anticancer Efficacy

This model is designed to evaluate the in vivo efficacy of the test compound against human cancer cell lines implanted in immunodeficient mice.

Experimental Workflow:

Xenograft_Workflow A Cell Culture (e.g., MDA-MB-231, HepG2, K562) B Cell Implantation (Subcutaneous or Orthotopic) A->B C Tumor Growth (to palpable size) B->C D Randomization (Treatment & Control Groups) C->D E Treatment Administration (Oral gavage or IP injection) D->E F Monitoring (Tumor volume, body weight, clinical signs) E->F G Endpoint Analysis (Tumor weight, histology, biomarker analysis) F->G

Caption: Experimental workflow for the human tumor xenograft model.

Detailed Protocol:

  • Animal Strain: Female athymic nude mice (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks old.

  • Cell Lines:

    • Breast Cancer: MDA-MB-231

    • Hepatocellular Carcinoma: HepG2, Huh-7

    • Leukemia: K562 (for disseminated models)

  • Cell Preparation and Implantation:

    • Harvest cultured cancer cells during the logarithmic growth phase.

    • Resuspend cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.

    • For subcutaneous models, inject 100 µL of the cell suspension into the right flank of each mouse.

    • For orthotopic models, inject the cell suspension into the target organ (e.g., liver for HepG2).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control: Administer the vehicle used to dissolve the test compound (e.g., 0.5% carboxymethylcellulose) via the same route and schedule as the treatment group.

    • Test Compound: Prepare a stock solution of this compound in a suitable vehicle. Administer daily by oral gavage or intraperitoneal injection at predetermined doses (e.g., 10, 30, 100 mg/kg).

    • Positive Control: A known inhibitor of the target pathway (e.g., Ruxolitinib for JAK/STAT) can be included.

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity (e.g., changes in behavior, weight loss).

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and collect tissues for histopathology, immunohistochemistry (e.g., for pSTAT3), and Western blot analysis.

Quantitative Data Presentation:

GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+5.2 ± 1.5
This compound10980 ± 12021.6+4.8 ± 1.8
This compound30650 ± 9548.0+2.1 ± 2.0
This compound100320 ± 7074.4-1.5 ± 2.5
Positive Control (e.g., Ruxolitinib)50410 ± 8067.2+1.9 ± 1.9

Note: Data are presented as mean ± SEM and are for illustrative purposes.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model for Anti-Inflammatory Efficacy

This model is used to induce acute colitis in mice, mimicking aspects of human inflammatory bowel disease (IBD), and is suitable for evaluating the anti-inflammatory potential of the test compound.

Experimental Workflow:

DSS_Colitis_Workflow A Acclimatization of Mice B Induction of Colitis (DSS in drinking water) A->B C Treatment Administration (Prophylactic or Therapeutic) B->C D Daily Monitoring (Body weight, stool consistency, blood in stool) C->D E Calculation of Disease Activity Index (DAI) D->E F Endpoint Analysis (Colon length, histology, cytokine levels) E->F

Caption: Experimental workflow for the DSS-induced colitis model.

Detailed Protocol:

  • Animal Strain: C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis:

    • Prepare a 2.5-3.0% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in autoclaved drinking water.

    • Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days.

  • Treatment Administration:

    • Prophylactic Treatment: Begin administration of the test compound 1-2 days before DSS induction and continue throughout the 7-day period.

    • Therapeutic Treatment: Begin administration of the test compound 2-3 days after the start of DSS induction.

    • Vehicle Control: Administer the vehicle solution to a group of DSS-treated mice.

    • Test Compound: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) daily by oral gavage.

    • Positive Control: A known anti-inflammatory agent (e.g., sulfasalazine) can be used.

  • Monitoring and Endpoint Analysis:

    • Record body weight, stool consistency, and the presence of blood in the stool daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters (see table below).

    • On day 8, euthanize the mice and collect the colons.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or qPCR).

Disease Activity Index (DAI) Scoring:

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0NoneNormalNegative
11-5
25-10Loose
310-15Visible
4>15DiarrheaGross bleeding

Quantitative Data Presentation:

GroupDose (mg/kg)Mean DAI at Day 7Mean Colon Length (cm)Myeloperoxidase Activity (U/g tissue)
Healthy Control-0.0 ± 0.08.5 ± 0.51.2 ± 0.3
DSS + Vehicle-3.2 ± 0.45.2 ± 0.315.8 ± 2.1
DSS + Compound102.5 ± 0.36.1 ± 0.411.5 ± 1.8
DSS + Compound301.8 ± 0.26.9 ± 0.57.3 ± 1.2
DSS + Compound1001.1 ± 0.27.8 ± 0.44.1 ± 0.9
DSS + Positive Control501.5 ± 0.37.2 ± 0.66.5 ± 1.1

Note: Data are presented as mean ± SEM and are for illustrative purposes.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

This model is suitable for evaluating the potential of the test compound to prevent or reverse liver fibrosis.

Experimental Workflow:

Liver_Fibrosis_Workflow A Acclimatization of Mice/Rats B Induction of Fibrosis (CCl₄ injections) A->B C Treatment Administration (Co-treatment or post-treatment) B->C D Monitoring (Body weight, liver function tests) C->D E Endpoint Analysis (Liver histology, collagen content, gene expression) D->E

Caption: Experimental workflow for the CCl₄-induced liver fibrosis model.

Detailed Protocol:

  • Animal Strain: Male C57BL/6 mice or Sprague-Dawley rats.

  • Induction of Fibrosis:

    • Prepare a solution of CCl₄ in corn oil or olive oil (e.g., 1:4 v/v).

    • Administer the CCl₄ solution via intraperitoneal injection twice a week for 4-8 weeks.

  • Treatment Administration:

    • Co-treatment: Start administration of the test compound concurrently with the first CCl₄ injection.

    • Post-treatment: Induce fibrosis for a set period (e.g., 4 weeks) and then begin treatment with the test compound while continuing CCl₄ injections.

    • Vehicle Control: Administer the vehicle to a group of CCl₄-treated animals.

    • Test Compound: Administer this compound at various doses daily by oral gavage.

  • Monitoring and Endpoint Analysis:

    • Monitor body weight weekly.

    • Collect blood samples periodically to measure serum levels of liver enzymes (ALT, AST).

    • At the end of the study, euthanize the animals and collect liver tissue.

    • Perform histological analysis using H&E and Masson's trichrome or Sirius Red staining to assess fibrosis.

    • Quantify collagen content using a hydroxyproline assay.

    • Analyze the expression of fibrotic markers (e.g., α-SMA, collagen I) by immunohistochemistry, Western blot, or qPCR.

Quantitative Data Presentation:

GroupDose (mg/kg)Serum ALT (U/L)Liver Hydroxyproline (µg/g tissue)Fibrosis Score (0-4)
Healthy Control-35 ± 5150 ± 200.1 ± 0.1
CCl₄ + Vehicle-250 ± 30850 ± 903.5 ± 0.4
CCl₄ + Compound10180 ± 25620 ± 702.8 ± 0.3
CCl₄ + Compound30110 ± 15410 ± 501.9 ± 0.2
CCl₄ + Compound10060 ± 10250 ± 301.1 ± 0.2

Note: Data are presented as mean ± SEM and are for illustrative purposes.

Conclusion

The in vivo animal models described provide a robust framework for evaluating the therapeutic potential of this compound. The selection of the appropriate model will depend on the specific therapeutic indication being investigated. Careful experimental design, including appropriate controls and comprehensive endpoint analyses, is crucial for obtaining reliable and translatable preclinical data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 3-chloropyrazin-2-amine and pyrazole. This reaction is typically performed in the presence of a base to facilitate the displacement of the chloride.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 3-chloropyrazin-2-amine and 1H-pyrazole. Essential reagents include a base (e.g., potassium carbonate, cesium carbonate, or sodium hydride) and a high-boiling point polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP)).

Q3: What kind of yields can I expect from this synthesis?

A3: Yields can vary significantly depending on the reaction conditions. While specific yields for this exact compound are not extensively reported in publicly available literature, analogous reactions involving the substitution of a chloro-pyrazine with an amine nucleophile have reported yields ranging from 24% to over 90%, depending on the specific substrates and whether conventional heating or microwave-assisted synthesis is employed.[1] Optimization of reaction parameters is crucial for achieving high yields.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The spots can be visualized under UV light.

Q5: What are the common side products in this synthesis?

A5: A potential side product is the isomeric 3-(1H-pyrazol-3-yl)pyrazin-2-amine, although the N-1 substituted pyrazole is generally the major product. Other impurities may arise from incomplete reaction or decomposition of starting materials at high temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The base may not be strong enough to deprotonate the pyrazole effectively. 2. Low Reaction Temperature: The activation energy for the nucleophilic aromatic substitution may not be reached. 3. Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. 4. Decomposition of Reactants: Prolonged reaction times at high temperatures can lead to degradation.1. Base Selection: Switch to a stronger base such as cesium carbonate or sodium hydride. Ensure the base is anhydrous. 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[1] 3. Solvent Screening: Test different polar aprotic solvents like DMF, DMSO, or NMP. Ensure the solvent is anhydrous. 4. Reaction Time: Optimize the reaction time by monitoring with TLC to stop the reaction once the starting material is consumed.
Formation of Multiple Products (Isomers) 1. Reaction Conditions Favoring Isomerization: Certain bases or solvents might promote the formation of the undesired pyrazole isomer.1. Screening Bases and Solvents: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents to find conditions that favor the formation of the desired N-1 isomer.
Difficulty in Product Purification 1. Co-elution of Product and Starting Materials: The polarity of the product and unreacted starting materials may be similar. 2. Presence of Baseline Impurities: Highly polar impurities may streak on the TLC plate and be difficult to remove by column chromatography.1. Chromatography Optimization: Use a gradient elution system for column chromatography to improve separation. Test different solvent systems (e.g., dichloromethane/methanol). 2. Work-up Procedure: An aqueous work-up can help remove some polar impurities. Consider a liquid-liquid extraction before chromatography. Recrystallization from a suitable solvent can also be an effective purification method.
Incomplete Reaction 1. Insufficient Reagent Equivalents: The molar ratio of pyrazole or base to the chloropyrazine may be too low. 2. Short Reaction Time: The reaction may not have proceeded to completion.1. Adjust Stoichiometry: Increase the equivalents of pyrazole and base (e.g., 1.2 to 2 equivalents). 2. Extend Reaction Time: Continue monitoring the reaction by TLC until the 3-chloropyrazin-2-amine is fully consumed.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline based on typical conditions for nucleophilic aromatic substitution reactions involving chloropyrazines. Optimization may be required to achieve the best results.

Materials:

  • 3-chloropyrazin-2-amine

  • 1H-pyrazole

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloropyrazin-2-amine (1.0 eq).

  • Add 1H-pyrazole (1.2 - 1.5 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to 100-140 °C and stir.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Data Presentation

Table 1: Reaction Conditions for Analogous Nucleophilic Aromatic Substitutions on Chloropyrazines

EntryReactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
13-Chloropyrazine-2-carboxamideBenzylamineTriethylamineTHF701524-50[1]
23-Chloropyrazine-2-carboxamideSubstituted BenzylaminesPyridineMethanolMW-Higher than conventional[1]

Table 2: Optimization of Halogenation Conditions for a Pyrazole Derivative (Illustrative of Optimization Strategy)

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1n-Hexanert365[2]
2Ethanolrt3Low[2]
31,4-Dioxanert3Low[2]
4DCMrt370-82[2]
5EtOAcrt370-82[2]
6MeCNrt370-82[2]
7DMFrt370-82[2]
8DMSOrt395[2]
9DMSOrt399[2]

Note: Table 2 is provided as an example of how reaction conditions can be systematically optimized to improve yield. A similar approach can be applied to the synthesis of this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (3-chloropyrazin-2-amine, pyrazole, base) solvent 2. Add Anhydrous Solvent (e.g., DMF) reactants->solvent heating 3. Heat Reaction Mixture (100-140 °C) solvent->heating monitoring 4. Monitor by TLC heating->monitoring extraction 5. Aqueous Work-up & Extraction monitoring->extraction drying 6. Dry & Concentrate extraction->drying purification 7. Column Chromatography drying->purification final_product This compound purification->final_product Isolated Product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Ineffective Base start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Poor Solvent Choice start->cause3 cause4 Decomposition start->cause4 solution1 Use Stronger/Anhydrous Base cause1->solution1 Address with solution2 Optimize Temperature (Screening) cause2->solution2 Address with solution3 Screen Anhydrous Polar Aprotic Solvents cause3->solution3 Address with solution4 Optimize Reaction Time cause4->solution4 Address with optimized_yield Optimized Yield solution1->optimized_yield solution2->optimized_yield solution3->optimized_yield solution4->optimized_yield

References

Technical Support Center: Pyrazole Synthesis via Cyclocondensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of pyrazoles via cyclocondensation reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am performing a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with hydrazine, but I am getting a very low yield or no desired product at all. What are the possible causes and solutions?

Answer:

Low or no yield in a Knorr pyrazole synthesis can stem from several factors, ranging from reactant quality to reaction conditions. Here's a breakdown of potential issues and how to address them:

  • Reactant Quality: Ensure the 1,3-dicarbonyl compound is pure and the hydrazine (or its derivative) has not degraded. Hydrazine hydrate can absorb atmospheric carbon dioxide, so using a fresh or properly stored bottle is crucial.

  • Reaction Conditions: The choice of solvent and catalyst is critical. While the reaction can proceed without a catalyst, an acidic catalyst is often used.[1] The reaction temperature might also need optimization. Some reactions proceed well at room temperature, while others require heating.[2][3]

  • Formation of Intermediates: The reaction proceeds through a hydrazone or enamine intermediate.[4] It's possible the reaction has stalled at this stage. You can monitor the reaction by TLC or LC-MS to check for the presence of intermediates.

  • Side Reactions: Depending on the substrates, side reactions can occur. For instance, with α,β-unsaturated ketones, the initial product is a pyrazoline, which then needs to be oxidized to the pyrazole.[2][5]

Troubleshooting Workflow for Low Yield:

G start Low or No Product Yield check_reactants Verify Reactant Purity and Integrity start->check_reactants optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst) check_reactants->optimize_conditions Reactants OK solution1 Use fresh reactants check_reactants->solution1 Reactants Impure monitor_intermediates Monitor for Intermediate Formation (TLC, LC-MS) optimize_conditions->monitor_intermediates Still Low Yield solution2 Screen different solvents and catalysts. Adjust temperature. optimize_conditions->solution2 Yield Improves check_side_reactions Investigate Potential Side Reactions monitor_intermediates->check_side_reactions Intermediates Detected solution3 Adjust reaction time or add an oxidizing agent if pyrazoline is formed. monitor_intermediates->solution3 No Intermediates solution4 Modify reaction conditions to disfavor side product formation. check_side_reactions->solution4

Caption: Troubleshooting workflow for low pyrazole yield.

Issue 2: Formation of Regioisomers

Question: My cyclocondensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of two regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[2] The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants.

  • Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack to the less hindered carbonyl group.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl plays a significant role. The more electrophilic carbonyl is more likely to be attacked first.

  • Reaction Conditions: The choice of solvent and catalyst can influence the regiochemical outcome. For instance, using aprotic dipolar solvents for the condensation of aryl hydrazines with 1,3-diketones has been shown to improve regioselectivity compared to reactions in ethanol.[5]

Strategies to Improve Regioselectivity:

StrategyDescriptionReference
Modify Substrates Introduce bulky groups to direct the reaction pathway through steric hindrance.[6]
Optimize Solvent Aprotic dipolar solvents like N,N-dimethylacetamide can enhance regioselectivity.[2]
Catalyst Selection The nature of the acid or base catalyst can influence which carbonyl is attacked first.[1]
Flow Chemistry Continuous-flow synthesis can sometimes offer better control over reaction parameters, leading to improved selectivity.[7]
Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my pyrazole, but I am struggling to purify it from the reaction mixture. What are some effective purification techniques?

Answer:

Purification of pyrazoles can sometimes be challenging due to the presence of unreacted starting materials, intermediates, or side products. Here are a few recommended methods:

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. A solvent screen to find a suitable solvent system where the pyrazole has high solubility at elevated temperatures and low solubility at room temperature is recommended.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can be exploited for purification. Dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution can help remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent. A patented method involves reacting the pyrazole with an inorganic or organic acid to form a salt, which can then be separated by crystallization.[8]

  • Column Chromatography: If crystallization and extraction are not effective, column chromatography on silica gel is a reliable method. A range of solvent systems, typically hexane/ethyl acetate or dichloromethane/methanol, can be used for elution.

General Purification Workflow:

G start Crude Pyrazole Product crystallization Attempt Recrystallization start->crystallization extraction Perform Acid-Base Extraction crystallization->extraction Unsuccessful pure_product Pure Pyrazole crystallization->pure_product Successful chromatography Use Column Chromatography extraction->chromatography Unsuccessful extraction->pure_product Successful chromatography->pure_product

Caption: General purification strategy for pyrazoles.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline for the synthesis of a 3,5-disubstituted pyrazole from a 1,3-diketone and hydrazine hydrate.

Materials:

  • 1,3-Diketone (e.g., acetylacetone)

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Slowly add hydrazine hydrate (1.0 eq) to the solution at room temperature. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Reaction Scheme:

References

Technical Support Center: Purification of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification techniques for this compound and structurally similar compounds are flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: While specific impurities depend on the synthetic route, common side products in the synthesis of pyrazolyl pyrazines may include:

  • Unreacted starting materials: Such as 2-amino-3-chloropyrazine or pyrazole.

  • Regioisomers: If an asymmetrically substituted pyrazine is used, different isomers can be formed.

  • Di-substituted products: For instance, if a dihalopyrazine is used as a starting material, a second pyrazole molecule might react.

  • Solvent adducts and degradation products: Depending on the reaction and work-up conditions.

Q3: What is the general solubility profile of this compound?

A3: The solubility of pyrazine and its derivatives varies. Generally, they are soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). Their solubility in water is moderate but can be influenced by pH. In non-polar solvents such as hexane, the solubility is typically low. It is always recommended to perform small-scale solubility tests with your specific batch of crude product to determine the optimal solvent system for purification.

Troubleshooting Guides

Flash Column Chromatography

Problem 1: The compound is not moving from the baseline on the TLC plate, even with highly polar solvents.

  • Possible Cause: The compound is highly polar and interacts strongly with the acidic silica gel.

  • Solution:

    • Add a basic modifier to the eluent: For basic compounds like aminopyrazines, adding a small percentage of triethylamine (0.1-2%) or ammonium hydroxide (in methanol) to the mobile phase can help to reduce tailing and improve mobility.[1]

    • Use a different stationary phase: Consider using a more inert stationary phase like neutral or basic alumina, or an amine-functionalized silica gel column.

Problem 2: The compound streaks on the TLC plate and the column, leading to poor separation.

  • Possible Cause: The compound may be acidic or basic, leading to strong interactions with the silica gel. Overloading the column can also cause streaking.

  • Solution:

    • For basic compounds: Add a small amount of a volatile base like triethylamine or a solution of ammonia in methanol to your mobile phase.[1]

    • For acidic compounds: A small amount of acetic or formic acid can be added to the mobile phase.

    • Reduce the sample load: Ensure you are not overloading the column. A general rule of thumb is to load 1-10% of the silica gel weight, depending on the difficulty of the separation.

Problem 3: Co-elution of the product with an impurity of very similar polarity.

  • Possible Cause: The chosen solvent system does not provide sufficient selectivity for the separation.

  • Solution:

    • Optimize the solvent system: Try a different combination of solvents. For example, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system, which offers different selectivity.

    • Use a shallower gradient: A slower, more gradual increase in the polar solvent concentration can improve the resolution of closely eluting compounds.

    • Consider preparative HPLC: For very difficult separations, preparative HPLC offers higher resolution.

Preparative HPLC

Problem 1: Poor peak shape (tailing or fronting) during reverse-phase HPLC.

  • Possible Cause: Secondary interactions between the basic amine groups of the compound and residual silanols on the C18 stationary phase. The pH of the mobile phase may not be optimal.

  • Solution:

    • Adjust the mobile phase pH: For basic compounds, using a mobile phase with a pH two units above the pKa can improve peak shape. Common volatile buffers for this purpose include ammonium bicarbonate (pH ~7.9) or ammonium acetate (pH ~6.6).[2]

    • Use an acidic modifier: Adding a small amount of trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can protonate the basic sites on the compound and the silanols, reducing unwanted interactions.

Problem 2: The compound is not retained on the C18 column.

  • Possible Cause: The compound is too polar for the reverse-phase conditions.

  • Solution:

    • Use a more aqueous mobile phase: Start with a higher percentage of the aqueous component in your gradient.

    • Consider a different stationary phase: A more polar reverse-phase column, such as a C18 with a polar endcapping or a phenyl-hexyl phase, might provide better retention. Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be used.

Recrystallization

Problem 1: The compound does not crystallize from the chosen solvent.

  • Possible Cause: The compound is either too soluble or not soluble enough in the chosen solvent at the tested temperatures. The solution may not be saturated.

  • Solution:

    • Induce crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution to a lower temperature.

    • Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and then slowly add a solvent in which it is poorly soluble (an anti-solvent) until the solution becomes turbid. Then, allow it to cool slowly.

    • Evaporate the solvent slowly: Partially evaporate the solvent to increase the concentration of the compound until saturation is reached, then allow it to cool.

Problem 2: The recrystallized product is not pure.

  • Possible Cause: The impurities have similar solubility to the product in the chosen solvent system. The cooling process was too rapid, trapping impurities in the crystal lattice.

  • Solution:

    • Choose a different recrystallization solvent: Experiment with various solvents to find one that dissolves the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. This promotes the formation of purer crystals.

    • Perform a second recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.

Data Presentation

Table 1: Example Column Chromatography Conditions for Pyrazolyl and Pyrazinyl Derivatives

Compound TypeStationary PhaseEluent SystemReference
N-ArylpyrazolesSilica GelPetroleum Ether / Diethyl Ether[3]
3-Aryl-1H-pyrazol-5-aminesSilica GelDichloromethane / Ethanol[4]
Pyrazine DerivativesSilica GelHexane / Ethyl Acetate[5]
Basic Amine CompoundsAmine-functionalized SilicaHexane / Ethyl Acetate[6]

Table 2: Example Preparative HPLC Conditions for Heterocyclic Amines

Compound TypeColumnMobile PhaseDetectionReference
Bis-thiazol-2-amine derivativesC18Acetonitrile / Water with 0.1% TFAUV and Mass Spec[2]
2-AminopyrazineSHARC 1Acetonitrile / Water with 0.5% Formic AcidUV (270 nm)
General HeterocyclesC18Acetonitrile / Ammonium Bicarbonate BufferUV and Mass Spec[2]

Experimental Protocols & Workflows

General Workflow for Purification Strategy

The following diagram illustrates a general workflow for selecting an appropriate purification strategy for this compound.

Purification_Workflow start Crude Product solubility_test Solubility Screening start->solubility_test tlc_analysis TLC Analysis start->tlc_analysis small_scale_hplc Analytical HPLC start->small_scale_hplc decision Select Purification Method solubility_test->decision tlc_analysis->decision small_scale_hplc->decision column_chrom Flash Column Chromatography decision->column_chrom Good separation on TLC (ΔRf > 0.2) prep_hplc Preparative HPLC decision->prep_hplc Poor separation on TLC (ΔRf < 0.2) or high purity needed recrystallization Recrystallization decision->recrystallization Crystalline solid with suitable solvent found purity_check Purity Analysis (e.g., LC-MS, NMR) column_chrom->purity_check prep_hplc->purity_check recrystallization->purity_check purity_check->decision Purity < 95% (Re-purify) end Pure Product purity_check->end Purity > 95%

Caption: A decision workflow for selecting the optimal purification method.

Detailed Flash Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Start the elution with the initial mobile phase and gradually increase the polarity (gradient elution) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis slurry Prepare Silica Gel Slurry pack Pack Column slurry->pack load Load Sample (Wet or Dry) pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end end evaporate->end Pure Product

Caption: Workflow for flash column chromatography.

References

Overcoming solubility issues of 3-(1H-pyrazol-1-yl)pyrazin-2-amine in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(1H-pyrazol-1-yl)pyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why is this happening?

A: This is a common phenomenon for compounds that are poorly soluble in water. Your compound is soluble in 100% Dimethyl sulfoxide (DMSO), a strong organic solvent. However, when you introduce this stock solution into an aqueous buffer, the overall polarity of the solvent mixture increases dramatically. The compound's solubility in this new, highly aqueous environment is much lower, causing it to "crash out" or precipitate.[1][2] This is not an issue of compound instability but rather of exceeding its solubility limit in the final assay conditions.

Q2: What are the first steps I should take to troubleshoot this precipitation?

A: Before exploring complex formulation strategies, start with these simple checks:

  • Lower the Final Concentration: Your target concentration may be above the compound's solubility limit. Try performing a serial dilution to find the highest concentration that remains in solution.

  • Increase Final DMSO Concentration: Many cell lines and enzymes can tolerate slightly higher percentages of DMSO (e.g., up to 0.5% or 1%).[1][3] Perform a vehicle control experiment to ensure the new DMSO concentration does not affect your assay's results.

  • Gentle Warming and Vortexing: Mild heating (e.g., to 37°C) and vortexing can sometimes help get the compound back into solution, especially if it has crashed out upon cooling.[1]

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of buffer. Instead, perform a stepwise dilution, gradually introducing the aqueous buffer to the DMSO stock to prevent a sudden polarity shock.[4]

Q3: Are there alternative solvents I can use if DMSO is problematic or ineffective?

A: Yes, several alternatives can be considered, each with its own advantages and disadvantages. Always validate the chosen solvent for compatibility with your specific assay.

  • Dimethylformamide (DMF) and Dioxane: These are common alternatives to DMSO.[5]

  • Ethanol: Often used in cell-based assays, but can have biological effects at higher concentrations.[3][6]

  • Cyrene™: A greener, biodegradable alternative to DMSO with comparable solvation properties and potentially lower toxicity in some systems.[7]

  • Zwitterionic Liquids (ZILs): A newer class of solvents reported to be highly biocompatible and less toxic than DMSO.[8][9]

Q4: How can pH adjustment improve the solubility of this compound?

A: The pyrazine moiety in the compound's structure is a weak base.[10] In acidic conditions, the nitrogen atoms in the pyrazine ring can become protonated, forming a positively charged salt. This charged species is generally more soluble in polar solvents like water than the neutral form.[10] Therefore, slightly lowering the pH of your assay buffer (e.g., from 7.4 to 6.8, if your assay permits) may increase the compound's solubility. Always confirm that a pH change does not impact your biological target or assay performance.

Q5: What are co-solvents and how can they prevent precipitation?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[11] This makes the environment more favorable for poorly soluble compounds. Common co-solvents for in vitro assays include Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), and glycerol.[4] A combination of DMSO with a co-solvent like PEG400 in the final dilution can often keep a compound in solution where DMSO alone fails.

Q6: I've heard about cyclodextrins. How can they help solubilize my compound?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like your pyrazole-pyrazine compound, within this cavity.[13] This forms an "inclusion complex" where the hydrophobic drug is shielded from the aqueous environment, and the complex as a whole is water-soluble.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations and research.[11][12]

Data & Properties

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₇N₅[14]
Molecular Weight161.17 g/mol [15]
XlogP (Predicted)-0.3[14]
Structure NotesContains a pyrazole ring, known to act as an aryl bioisostere, and a weakly basic pyrazine ring.[10][16]
Table 2: Comparison of Common Solubilizing Agents for Assays
AgentTypical Starting Conc.ProsCons
DMSO < 0.5%Excellent solubilizing power for many compounds.Can be toxic to cells at >1%; may interfere with some assays.[3][17]
Ethanol < 1%Biocompatible at low concentrations.Higher cytotoxicity than DMSO; can have biological effects.[3]
PEG400 1-10%Low toxicity; good co-solvent.Can increase viscosity of solutions.
HP-β-Cyclodextrin 1-20% (w/v)Low toxicity; forms soluble inclusion complexes.[12][17]May not work for all compounds; requires specific preparation.
Tween® 80 < 0.1%Effective surfactant; can form micelles.Can interfere with assays involving membranes or proteins.

Troubleshooting Guides & Protocols

Guide 1: Systematic Solubility Troubleshooting Workflow

This workflow provides a logical progression of steps to address compound precipitation in your experiments.

G cluster_0 cluster_3 start Precipitation Observed in Aqueous Buffer check_conc Lower Final Compound Concentration start->check_conc check_dmso Increase Final DMSO% (Validate with Vehicle Control) check_conc->check_dmso Still Precipitates end Compound Solubilized for Assay check_conc->end Resolved check_dilution Use Stepwise Dilution Method check_dmso->check_dilution Still Precipitates check_dmso->end Resolved ph_adjust Adjust Buffer pH (e.g., lower to pH 6.8) check_dilution->ph_adjust Still Precipitates check_dilution->end Resolved cosolvent Add a Co-solvent (e.g., PEG400, PG) ph_adjust->cosolvent Still Precipitates ph_adjust->end Resolved cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) cosolvent->cyclodextrin Still Precipitates cosolvent->end cyclodextrin->end Resolved

Caption: A decision tree for troubleshooting solubility issues.

Guide 2: Protocol for Using a Co-solvent (DMSO/PEG400)

This protocol is for preparing a 100 µM working solution from a 10 mM stock, with a final solvent concentration of 1% DMSO and 5% PEG400.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create an intermediate dilution. In a sterile microfuge tube, mix:

    • 10 µL of the 10 mM DMSO stock.

    • 50 µL of PEG400.

    • Vortex thoroughly. This creates a 1:6 dilution in a DMSO:PEG400 mixture.

  • Prepare the final working solution. Add the 60 µL of the intermediate solution from Step 2 to 940 µL of your final aqueous assay buffer.

  • Vortex immediately and thoroughly. This will result in a 1 mL solution with a final compound concentration of 100 µM. The final solvent concentrations will be approximately 1% DMSO and 5% PEG400.

  • Prepare a matching vehicle control containing 1% DMSO and 5% PEG400 in your assay buffer to test for solvent effects.

Guide 3: Protocol for Preparing a Cyclodextrin Inclusion Complex

This protocol uses the sonication method to prepare a complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) for improved aqueous solubility.

  • Determine required concentrations. Decide on the desired final concentration of your compound and a suitable concentration of HP-β-CD (a 5-10 fold molar excess is a good starting point).

  • Prepare HP-β-CD solution. Dissolve the calculated amount of HP-β-CD in your aqueous buffer. For example, to make a 10% (w/v) solution, dissolve 1g of HP-β-CD in a final volume of 10 mL of buffer.

  • Add the compound. Add the powdered this compound directly to the HP-β-CD solution.

  • Facilitate complexation. Stir the mixture vigorously overnight.[18] Alternatively, for faster results, sonicate the mixture in a water bath for 30-60 minutes.[19] The solution should become clearer as the complex forms.

  • Filter the solution. Use a 0.22 µm syringe filter to remove any undissolved compound. The filtered solution now contains the water-soluble compound-cyclodextrin complex.

  • Determine the final concentration. The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC) to ensure accuracy in your assays.

Visualizations

Mechanism of Co-solvency

G cluster_0 Aqueous Buffer Only cluster_1 With Co-solvent water1 H₂O water2 H₂O water3 H₂O drug1 Drug precipitate Precipitate drug1->precipitate Poorly Soluble cosolvent1 PEG water4 H₂O drug2 Drug cosolvent2 PEG dissolved Dissolved

Caption: Co-solvents reduce water polarity, creating a more favorable environment for the drug.

Mechanism of Cyclodextrin Encapsulation

G cluster_complex drug Poorly Soluble Drug (Hydrophobic) plus1 + cd Cyclodextrin cd_label Hydrophilic Exterior Hydrophobic Interior cd->cd_label arrow1 Forms complex Soluble Inclusion Complex drug_in_complex Drug

Caption: The hydrophobic drug enters the cyclodextrin's core, forming a water-soluble complex.

References

Technical Support Center: Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily related to its chemical structure which contains a pyrazole ring, a pyrazine ring, and an aromatic amine functional group. The most critical factors to consider are:

  • pH of the solution: The amine group is basic and can be protonated at acidic pH, which may alter its reactivity and stability. Both pyrazole and pyrazine rings also have nitrogen atoms that can be protonated.

  • Exposure to light: Aromatic amines are often susceptible to photo-oxidation.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Presence of oxidizing agents: The aromatic amine moiety is prone to oxidation, which can be initiated by dissolved oxygen or other oxidizing species.[1][2][3][4]

  • Solvent composition: The polarity and protic nature of the solvent can influence degradation pathways.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of its constituent parts, the most probable degradation pathways include:

  • Oxidation of the aromatic amine: This is a common degradation route for aromatic amines, potentially leading to the formation of colored products, including nitroso and nitro derivatives, or polymeric materials.[1][2] This can be initiated by air, light, or other oxidants.

  • Hydrolysis: The pyrazine ring, although generally stable, may undergo hydrolysis under certain pH and temperature conditions, especially if substituents on the ring influence its electron density.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, particularly involving the aromatic amine.

Q3: Are there any recommended storage conditions to enhance the stability of stock solutions?

A3: To maximize the shelf-life of your this compound stock solutions, the following storage conditions are recommended:

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Store at low temperatures: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended.

  • Use deoxygenated solvents: Purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution can minimize oxidative degradation.

  • Control pH: If experimentally permissible, maintaining a neutral or slightly acidic pH may help to stabilize the compound, though the optimal pH should be determined experimentally.

  • Consider antioxidants: The addition of a small amount of an antioxidant may be beneficial, but compatibility with downstream experiments must be verified.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Solution turns yellow/brown over time. Oxidation of the aromatic amine group.Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (nitrogen or argon) and protect from light. Consider adding a compatible antioxidant.
Loss of compound potency in bioassays. Degradation of the compound in the assay buffer.Perform a stability study of the compound in the assay buffer under the experimental conditions (e.g., 37 °C, presence of CO2). Prepare solutions immediately before the experiment.
Precipitate forms in the solution upon storage. Poor solubility at storage temperature or degradation leading to insoluble products.Check the solubility of the compound in the chosen solvent at the storage temperature. If degradation is suspected, analyze the precipitate to identify its composition.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation.Implement standardized procedures for solution preparation and storage. Regularly check the purity and concentration of stock solutions using analytical methods like HPLC.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed by experimental studies.

Condition Solvent Temperature Incubation Time Remaining Compound (%)
Ambient light, AirAcetonitrile25°C24 hours85
Dark, AirAcetonitrile25°C24 hours95
Dark, NitrogenAcetonitrile25°C24 hours>99
Dark, AirPBS (pH 7.4)37°C8 hours90
Dark, AirAcidic Buffer (pH 3)25°C24 hours92
Dark, AirBasic Buffer (pH 9)25°C24 hours88

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound in solution using High-Performance Liquid Chromatography with UV detection.

1. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate buffer components)

  • The solution/buffer in which stability is to be tested

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.

  • Preparation of Test Solutions: Dilute the stock solution with the desired test buffer (e.g., PBS, cell culture media) to the final experimental concentration.

  • Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial peak area of the compound.

  • Incubation: Store the test solution under the desired conditions (e.g., specific temperature, light/dark, air/inert atmosphere).

  • Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point.

    • Observe the appearance of any new peaks, which may indicate degradation products.

4. HPLC Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a suitable percentage of B, and increase linearly to elute the compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm or the lambda max).

Visualizations

Potential Degradation Pathway

A This compound B Oxidized Intermediates (e.g., Nitroso derivative) A->B Oxidation (O2, Light) D Hydrolysis Products A->D Hydrolysis (H2O, pH) E Photodegradation Products A->E Photolysis (hν) C Polymeric Products (Colored) B->C Further Oxidation/ Polymerization

Caption: A potential degradation pathway for this compound.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution B Prepare Test Solutions (in desired buffers) A->B C Incubate under Test Conditions (Temp, Light, Atmosphere) B->C D Sample at Time Points (T=0, T=1, T=2...) C->D E HPLC-UV Analysis D->E F Calculate % Remaining & Identify Degradants E->F

Caption: Workflow for assessing the stability of a compound in solution.

References

Technical Support Center: Synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The primary synthetic route considered is the palladium-catalyzed Buchwald-Hartwig amination between 3-chloropyrazin-2-amine and pyrazole.

Q1: My reaction shows very low or no conversion of the starting materials. What are the possible causes and solutions?

A1: Low or no conversion is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Pyrazole: Ensure the pyrazole is dry. It is hygroscopic and moisture can inhibit the reaction.

    • 3-Chloropyrazin-2-amine: Verify the purity of your starting material. Impurities can interfere with the catalyst.

    • Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are commonly used. Ensure the base is fresh and has been stored under anhydrous conditions.

    • Solvent: Use anhydrous, degassed solvent. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and DMF.[1] Oxygen can deactivate the palladium catalyst.

  • Catalyst System:

    • Palladium Precatalyst: The Pd(0) active species is generated in situ from a Pd(II) or Pd(0) precatalyst. Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) has not decomposed.

    • Ligand: The phosphine ligand (e.g., Xantphos, BINAP) is crucial for the catalytic cycle.[2][3] These ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Reaction Conditions:

    • Temperature: The reaction often requires elevated temperatures (80-120 °C).[4] Ensure your reaction is reaching and maintaining the target temperature.

    • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your reaction setup is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).

Q2: I've isolated my product, but it's contaminated with byproducts. What are the likely side reactions?

A2: Several side reactions can lead to impurities. The most common are:

  • Hydrodehalogenation: The 3-chloropyrazin-2-amine can be reduced to pyrazin-2-amine. This is often caused by a β-hydride elimination side reaction within the catalytic cycle.[2]

  • Dimerization: Homo-coupling of the starting materials can occur, leading to bipyrazines or bipyrazoles.

  • Hydrolysis: If water is present in the reaction mixture, 3-chloropyrazin-2-amine can hydrolyze to 3-hydroxypyrazin-2-amine.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions.

To mitigate these, ensure stringent anhydrous and anaerobic conditions. Optimizing the ligand-to-metal ratio and the choice of base can also suppress some of these side reactions.

Q3: My purification by column chromatography is difficult, with the product co-eluting with impurities. What can I do?

A3: Purification can be challenging due to the polar nature of the product and potential byproducts.

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A gradient elution might be necessary. Consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing of the amine product on the silica gel.

  • Alternative Purification Methods:

    • Crystallization: Attempt to crystallize the product from a suitable solvent system.

    • Preparative HPLC: For high-purity material, preparative reverse-phase HPLC can be an effective, albeit more expensive, option.

    • Acid-Base Extraction: Utilize the basicity of the amino group on the pyrazine ring to perform an acid-base extraction to separate it from non-basic impurities.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most prevalent method is a cross-coupling reaction, typically a Buchwald-Hartwig amination, between 3-chloropyrazin-2-amine and pyrazole.[2][3] This palladium-catalyzed reaction forms the C-N bond between the pyrazine and pyrazole rings. Nucleophilic aromatic substitution (SNAr) is another possibility, though it may require harsher conditions.[5]

Q: Why is an inert atmosphere crucial for this synthesis?

A: The palladium(0) catalyst, which is the active species in the Buchwald-Hartwig reaction, is readily oxidized by atmospheric oxygen to an inactive palladium(II) species. This oxidative degradation will halt the catalytic cycle and prevent product formation.

Q: Can I use a different halogen on the pyrazine starting material?

A: Yes, 3-bromo- or 3-iodopyrazin-2-amine can also be used. The reactivity in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. While the chloro- derivative is often more cost-effective, the bromo- or iodo- analogs may react under milder conditions or give higher yields.

Q: How can I monitor the progress of the reaction?

A: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample of the reaction mixture can be taken periodically (e.g., every hour) to check for the consumption of the starting materials and the formation of the product.

Data Presentation

The following table summarizes expected versus problematic results during reaction monitoring by LC-MS, assuming the use of 3-chloropyrazin-2-amine (MW: 129.55) and pyrazole (MW: 68.08) to form this compound (MW: 161.17).

Observation by LC-MS (m/z for [M+H]⁺)InterpretationPotential Cause
130.5, 69.1, 162.2Expected Result: Consumption of starting materials and formation of the desired product.The reaction is proceeding as expected.
130.5, 69.1 (no 162.2)No Product Formation: Only starting materials are present.Inactive catalyst, incorrect temperature, or presence of inhibitors (e.g., water, oxygen).
162.2, 96.1Hydrodehalogenation: Presence of product and pyrazin-2-amine.Suboptimal ligand or base, leading to a competing reduction pathway.
162.2, 112.1Hydrolysis: Presence of product and 3-hydroxypyrazin-2-amine.Presence of water in the reaction mixture.
A complex mixture of multiple peaksMultiple Side Reactions: Indiscriminate reactivity.Reaction temperature may be too high, or an incorrect catalyst/ligand system is being used.

Experimental Protocols

Protocol: Buchwald-Hartwig Amination for the Synthesis of this compound

Materials:

  • 3-Chloropyrazin-2-amine

  • Pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3-chloropyrazin-2-amine (1.0 eq), pyrazole (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via cannula.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the 3-chloropyrazin-2-amine is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway SM1 3-Chloropyrazin-2-amine Catalyst Pd Catalyst / Ligand Base, Solvent, Heat SM1->Catalyst SM2 Pyrazole SM2->Catalyst Product This compound Catalyst->Product

Caption: Synthetic pathway for this compound.

Side_Reactions Start 3-Chloropyrazin-2-amine Product Desired Product Start->Product Pyrazole, Pd cat. Side1 Pyrazin-2-amine (Hydrodehalogenation) Start->Side1 H-source Side2 3-Hydroxypyrazin-2-amine (Hydrolysis) Start->Side2 H₂O Side3 Bipyrazine Dimer (Homo-coupling) Start->Side3 Pd cat.

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Low / No Product Check1 Check Reagent Quality (Anhydrous, Pure) Start->Check1 Check2 Verify Inert Atmosphere (Degassed Solvent, N₂/Ar) Check1->Check2 Check3 Confirm Reaction Conditions (Temperature, Stirring) Check2->Check3 Check4 Inspect Catalyst System (Active Catalyst/Ligand) Check3->Check4 Solution Optimize Reaction Check4->Solution

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Byproduct identification in pyrazolyl pyrazinamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolyl pyrazinamine derivatives. It focuses on the identification and mitigation of common byproducts to ensure the desired product's purity and yield.

Frequently Asked Questions (FAQs)

Q1: My initial analysis (TLC/LC-MS) of the crude reaction mixture shows multiple unexpected spots/peaks. What are the most common types of byproducts in a pyrazolyl pyrazinamine synthesis?

A1: In a typical synthesis involving the coupling of a pyrazole derivative with a pyrazinamine derivative (e.g., via amidation), several byproducts can arise. The most common include:

  • Unreacted Starting Materials: Incomplete conversion is a frequent cause of additional peaks corresponding to your initial pyrazole and pyrazinamine fragments.

  • Regioisomers: If using unsymmetrical reagents, such as a substituted pyrazole formed from a 1,3-diketone, you may form a mixture of two or more regioisomers.[1][2] This is a very common issue in pyrazole synthesis.

  • Side-products from Reagent Degradation: If using an activated carboxylic acid (like an acyl chloride), it can hydrolyze back to the carboxylic acid if moisture is present.

  • Solvent-Related Byproducts: The reaction solvent can sometimes participate in side reactions. For example, using an alcohol solvent with an acyl chloride can lead to the formation of a pyrazole ester byproduct.[3]

  • Double Acylation: If the nitrogen on the pyrazole ring is unprotected, it can compete with the target amine for acylation, leading to a di-acylated byproduct.

Q2: My reaction yield is significantly lower than expected. What side reactions could be consuming my starting materials?

A2: Low yields are often linked to competing side reactions or suboptimal conditions. Key possibilities include:

  • Formation of Stable Intermediates: The reaction may stall at an intermediate stage that is resistant to further conversion under the chosen conditions.

  • Ring Opening: In the presence of a strong base, the pyrazole ring can be susceptible to deprotonation and subsequent ring opening, leading to a complex mixture of degradation products.[4]

  • Poor Activation of Carboxylic Acid: If performing an amidation, inefficient activation of the carboxylic acid group (e.g., with thionyl chloride or a coupling agent) will result in low conversion to the desired amide.[3]

  • Inadvertent Side Product Formation: The reaction conditions may favor an alternative pathway. For instance, microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional heating, which can sometimes lead to more degradation over long periods.[5][6]

Q3: My NMR spectrum is complex and suggests a mixture. How can I distinguish the desired product from a common byproduct like a regioisomer?

A3: Differentiating isomers requires careful spectroscopic analysis.

  • Proton NMR (¹H NMR):

    • Chemical Shifts: The electronic environment of protons on the pyrazole and pyrazine rings will differ significantly between isomers. Protons closer to electron-withdrawing or donating groups will have distinct chemical shifts.

    • Coupling Constants: The coupling patterns (e.g., J-values) between adjacent protons can help determine their relative positions on the aromatic rings.

  • Carbon NMR (¹³C NMR): The chemical shifts of the carbon atoms, particularly within the heterocyclic cores, will be unique for each isomer.

  • 2D NMR Techniques:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool. It shows correlations between protons and carbons that are 2-3 bonds away. By observing the correlation from a specific proton (e.g., the pyrazole-NH) to carbons in the pyrazinamine ring, you can unambiguously confirm the connectivity and distinguish between regioisomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space. It can help confirm the 3D structure and relative orientation of the different parts of the molecule, aiding in isomer identification.

Q4: How can I minimize byproduct formation and improve the purity of my final product?

A4: Optimizing reaction conditions is crucial for minimizing byproducts.

  • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of one reagent to ensure the complete consumption of the other, which can simplify purification.

  • Temperature and Time: Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. Prolonged heating can lead to degradation.

  • Choice of Solvent and Base: The solvent can influence reaction pathways. Aprotic solvents like THF or DMF are common.[3][6] The choice of base is also critical; a non-nucleophilic base like triethylamine is often used to scavenge acid without participating in the reaction.[6]

  • Protecting Groups: If the pyrazole NH is reactive, consider using a protecting group to prevent side reactions.

  • Purification Method: Post-reaction, flash chromatography is often effective for separating the desired product from byproducts and unreacted starting materials.[6][7] Recrystallization can also be a highly effective method for obtaining a pure compound.

Byproduct Identification Summary

The table below summarizes potential byproducts, their likely origin, and key analytical signatures to aid in their identification.

Byproduct TypePlausible OriginKey Analytical Signature (LC-MS)Distinguishing NMR Features
Regioisomer Reaction at an alternative site on the pyrazole or pyrazine ring.Same m/z as the desired product, different retention time.Different chemical shifts and coupling patterns for ring protons.
Unreacted Pyrazole Incomplete reaction.m/z corresponding to the pyrazole starting material.Absence of pyrazinamine signals; characteristic pyrazole signals present.
Unreacted Pyrazinamine Incomplete reaction.m/z corresponding to the pyrazinamine starting material.Absence of pyrazole signals; characteristic pyrazinamine signals present.
Hydrolyzed Acid Reaction of acyl chloride with trace moisture.m/z of the pyrazole carboxylic acid.Presence of a carboxylic acid proton signal (broad, >10 ppm).
Ester Byproduct Reaction of acyl chloride with alcohol solvent (e.g., MeOH, EtOH).[3]m/z corresponding to the methyl or ethyl ester of the pyrazole acid.Presence of a methyl (singlet, ~3.5-4.0 ppm) or ethyl (quartet/triplet) signal.

Diagnostic & Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Purity Analysis

This protocol provides a general method for assessing the purity of the crude or purified product. Conditions should be optimized for your specific compound.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile or Methanol.[8]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25-30 °C.

  • Detection: UV/Vis Detector at a wavelength where the chromophores absorb (e.g., 254 nm, 280 nm). A Diode Array Detector (DAD) is recommended to obtain UV spectra for all peaks.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent like methanol.[8] Filter through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS for Impurity Identification

This protocol is designed to get mass information for the peaks observed in the HPLC analysis.

  • LC System: Use the same HPLC method as described in Protocol 1 to ensure peak correlation.

  • MS Detector: Electrospray Ionization (ESI) is a common interface.

  • Ionization Mode: Run in both positive and negative ion modes to maximize the chance of detecting all components.

  • Mass Range: Scan a broad range (e.g., m/z 100-1000) to capture the masses of starting materials, products, and potential dimers or adducts.

  • Analysis: Correlate the retention times of peaks from your HPLC-UV trace with the mass spectra. The molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) will help identify the molecular weight of each impurity. This is a critical step in impurity characterization.[9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving issues with byproduct formation during pyrazolyl pyrazinamine synthesis.

Byproduct_Troubleshooting_Workflow cluster_0 cluster_1 Byproduct Investigation Loop start Synthesis Complete analysis Crude Product Analysis (TLC, HPLC, LC-MS) start->analysis decision Purity Acceptable? analysis->decision purify Purification & Final Characterization (NMR, HRMS, etc.) decision->purify  Yes identify Identify Impurity Structure (Fraction Collection, NMR, HRMS) decision->identify No   end_product Pure Product purify->end_product consult Consult Byproduct Table & Propose Formation Mechanism identify->consult optimize Optimize Reaction Conditions (Temp, Solvent, Base, Time) consult->optimize resynthesize Repeat Synthesis optimize->resynthesize resynthesize->analysis

Caption: Workflow for byproduct identification and mitigation.

References

Technical Support Center: Synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and successful synthesis, from lab scale to pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method is the Buchwald-Hartwig cross-coupling reaction.[1][2] This involves the palladium-catalyzed coupling of a 3-halopyrazin-2-amine (typically 3-chloro- or 3-bromopyrazin-2-amine) with pyrazole in the presence of a suitable phosphine ligand and a base.

Q2: Which halogenated pyrazine is the better starting material, 3-chloro- or 3-bromopyrazin-2-amine?

A2: While both can be used, 3-bromopyrazin-2-amine is often preferred for laboratory-scale synthesis due to its higher reactivity in palladium-catalyzed cross-coupling reactions, which can lead to higher yields and milder reaction conditions. However, for large-scale synthesis, 3-chloropyrazin-2-amine might be a more cost-effective starting material.

Q3: Is it necessary to protect the N-H group of pyrazole before the coupling reaction?

A3: While the Buchwald-Hartwig amination can sometimes proceed with unprotected N-H heterocycles, protection of the pyrazole N-H is highly recommended to avoid potential side reactions, such as the formation of pyrazole polymers or competitive N-arylation of the pyrazole itself.[3] Common protecting groups for pyrazoles include trityl or Boc groups, which can be removed after the coupling step.

Q4: What are the key parameters to control for a successful scale-up of this synthesis?

A4: Key parameters for a successful scale-up include efficient heat transfer, effective mixing to maintain a homogeneous reaction mixture, careful control of reaction temperature, and the selection of a robust catalyst system with a low catalyst loading. Continuous flow chemistry can also be a viable option for scaling up, offering advantages in terms of safety, efficiency, and process control.[4][5]

Q5: How can the final product be purified?

A5: Purification is typically achieved through column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may not have been properly activated or may have decomposed.Ensure the use of a pre-catalyst or activate the palladium source in situ. Use an appropriate phosphine ligand to stabilize the active catalyst. Consider using a more robust catalyst system, such as a second-generation Buchwald-Hartwig precatalyst.[7]
Poor Substrate Reactivity: The halide on the pyrazine ring may not be sufficiently reactive under the chosen conditions.If using a chloro-substituted pyrazine, consider switching to a bromo- or iodo-substituted pyrazine for increased reactivity. Alternatively, use a more electron-rich phosphine ligand to promote oxidative addition.
Incorrect Base: The chosen base may not be strong enough to deprotonate the pyrazole or may be sterically hindered.Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[2]
Formation of Side Products Dehalogenation of the Starting Material: The halo-pyrazinamine can undergo hydrodehalogenation, leading to the formation of 2-aminopyrazine.Lower the reaction temperature and ensure an inert atmosphere to minimize this side reaction. The choice of ligand can also influence the extent of dehalogenation.
Homocoupling of Pyrazole: The pyrazole can couple with itself, especially if the N-H group is not protected.Protect the N-H group of the pyrazole before the coupling reaction.[3]
Difficulty in Product Isolation/Purification Product is too polar/non-polar for chromatography: The product may be difficult to separate from the reaction mixture using standard silica gel chromatography.Consider using a different stationary phase for chromatography, such as alumina or a reverse-phase silica gel. Alternatively, try to crystallize the product directly from the reaction mixture or after a preliminary work-up. Forming a salt of the product can also facilitate purification by crystallization.[8]
Residual Palladium in the Final Product: The final product may be contaminated with residual palladium from the catalyst.Treat the crude product with a palladium scavenger, such as activated carbon or a specialized resin, before final purification.

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Cross-Coupling

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and available starting materials.

Materials:

  • 3-Bromopyrazin-2-amine

  • Pyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Anhydrous Dimethylformamide (DMF) (optional, as a co-solvent)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyrazin-2-amine (1.0 eq), pyrazole (1.2 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (2.0 eq). If solubility is an issue, a small amount of anhydrous DMF can be added as a co-solvent.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

The following tables provide representative data for the synthesis of pyrazolyl-heterocycles using Buchwald-Hartwig conditions, which can be used as a benchmark for optimizing the synthesis of this compound.

Table 1: Effect of Ligand on the Buchwald-Hartwig Coupling of 3-Halo-2-aminopyridines with Amines

LigandPalladium SourceYield (%)Reference
RuPhosPd₂(dba)₃83[7]
BrettPhosPd₂(dba)₃78[7]
XantphosPd₂(dba)₃~60-70 (typical)[3]

Note: Yields are for the coupling of 3-bromo-2-aminopyridine with various amines and serve as an estimation for the target synthesis.

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition
Catalyst Loading 1-5 mol%
Ligand Loading 2-10 mol%
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF, DMF
Temperature 80-120 °C
Reaction Time 12-48 hours

Visualizations

Synthesis_Workflow Start Starting Materials: 3-Halopyrazin-2-amine Pyrazole Reaction Buchwald-Hartwig Coupling - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) Start->Reaction Workup Aqueous Work-up - Extraction - Drying Reaction->Workup Purification Purification - Column Chromatography - Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Yield Cause1 Inactive Catalyst Problem->Cause1 Cause2 Poor Substrate Reactivity Problem->Cause2 Cause3 Incorrect Base Problem->Cause3 Solution1 Use Pre-catalyst / More Robust Ligand Cause1->Solution1 Solution2 Use More Reactive Halide (Br, I) Cause2->Solution2 Solution3 Use Stronger Base (e.g., NaOtBu) Cause3->Solution3

Caption: Troubleshooting logic for low or no product yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Yield by Modifying Solvent and Temperature

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions for improved yields by modifying solvent and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving a low yield. What are the first steps I should take regarding solvent and temperature?

A1: When troubleshooting a low-yield reaction, systematically evaluating the solvent and temperature is a critical first step. Begin by assessing the solubility of your reactants in the chosen solvent; poor solubility can significantly hinder reaction rates.[1] Consider if the solvent's polarity is appropriate for your reactants and the transition state of the reaction. For temperature, ensure it is optimal for the specific reaction. Some reactions require heating to overcome the activation energy, while for others, excessive heat can lead to decomposition of reactants or products.[2] A simple starting point is to screen a small number of diverse solvents and run the reaction at a few different temperatures (e.g., room temperature, 50 °C, and reflux) to observe any significant changes in yield.

Q2: How does solvent polarity affect my reaction yield?

A2: Solvent polarity plays a crucial role in reaction kinetics and equilibrium. The general principle is "like dissolves like." Polar solvents are better at solvating polar reactants and intermediates, while nonpolar solvents are more suitable for nonpolar species. The polarity of the solvent can stabilize or destabilize the transition state of a reaction relative to the starting materials. If the transition state is more polar than the reactants, a polar solvent will accelerate the reaction. Conversely, if the transition state is less polar, a nonpolar solvent may be more effective. It's important to consider the mechanism of your reaction when selecting a solvent with the appropriate polarity.

Q3: What is the impact of temperature on reaction yield?

A3: Temperature has a dual effect on chemical reactions. Firstly, increasing the temperature generally increases the reaction rate by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions. However, for exothermic reversible reactions, increasing the temperature will shift the equilibrium towards the reactants, thereby decreasing the product yield at equilibrium. For endothermic reversible reactions, increasing the temperature will favor product formation. Beyond equilibrium effects, high temperatures can also lead to the degradation of reactants, reagents, or the desired product, resulting in a lower isolated yield. Therefore, finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions and decomposition.[3]

Q4: When should I consider using a mixed solvent system?

A4: A mixed solvent system can be beneficial when a single solvent does not provide the optimal balance of properties. For instance, you might need to dissolve both a polar and a nonpolar reactant, and a mixture of two solvents can achieve this. Mixed solvents can also be used to fine-tune the polarity of the reaction medium to optimize the reaction rate. In some cases, the addition of a co-solvent can disrupt solvent cages or aggregates, leading to increased reactivity. When using mixed solvents, it's important to systematically vary the ratio of the two solvents to find the optimal composition.

Q5: What are some common pitfalls to avoid when modifying reaction conditions?

A5:

  • One-Factor-at-a-Time (OFAT) Optimization: While intuitive, changing only one parameter at a time can miss synergistic effects between variables.[4] For a more thorough optimization, consider a Design of Experiments (DoE) approach.

  • Ignoring Reactant/Reagent Stability: Ensure that your starting materials, reagents, and the desired product are stable at the temperatures you are exploring.

  • Solvent-Reagent Incompatibility: Be aware of potential reactions between your solvent and reagents. For example, protic solvents like methanol are incompatible with Grignard reagents.

  • Inadequate Degassing: For oxygen-sensitive reactions like the Suzuki coupling, ensure your solvent is thoroughly degassed to prevent catalyst deactivation and side reactions.[5]

  • Scaling Up Too Quickly: Conditions that work well on a small scale may not translate directly to a larger scale due to differences in heat and mass transfer.[6] Scale up reactions gradually and monitor the temperature carefully.

Troubleshooting Guides

Issue: Low Yield in Suzuki Coupling Reaction

Possible Causes & Solutions

Possible CauseRecommended Action
Poor Solubility of Reactants Screen alternative solvents or solvent mixtures. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[7][8]
Suboptimal Temperature Vary the reaction temperature. While many Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C), some catalysts are active at room temperature.[9] High temperatures can also lead to catalyst decomposition or side reactions.
Catalyst Deactivation Ensure proper degassing of the solvent to remove oxygen, which can deactivate the palladium catalyst.[5]
Base Incompatibility or Insufficient Strength The choice of base is crucial and solvent-dependent. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is sufficiently soluble in the reaction medium.[8]
Protodeboronation of Boronic Acid This side reaction can be prevalent in the presence of water and at high temperatures. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[5]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_solubility Check Reactant Solubility start->check_solubility screen_solvents Screen Alternative Solvents (e.g., Toluene, Dioxane, THF/H₂O) check_solubility->screen_solvents Poor optimize_temp Optimize Temperature (e.g., RT, 60°C, 80°C, 100°C) check_solubility->optimize_temp Good screen_solvents->optimize_temp check_degassing Verify Degassing Procedure optimize_temp->check_degassing improve_degassing Improve Degassing (e.g., Sparge with Argon) check_degassing->improve_degassing Inadequate evaluate_base Evaluate Base and Solubility check_degassing->evaluate_base Adequate improve_degassing->evaluate_base screen_bases Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) evaluate_base->screen_bases Incompatible/Insoluble check_boronic_acid Check for Protodeboronation evaluate_base->check_boronic_acid Compatible/Soluble screen_bases->check_boronic_acid use_boronic_ester Use Boronic Ester Derivative check_boronic_acid->use_boronic_ester Suspected end Improved Yield check_boronic_acid->end Not Suspected use_boronic_ester->end

Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.

Issue: Low Yield in Grignard Reaction

Possible Causes & Solutions

Possible CauseRecommended Action
Presence of Protic Solvents or Water Grignard reagents are highly basic and react with even trace amounts of water or protic solvents (e.g., alcohols). Ensure all glassware is rigorously dried and use anhydrous ethereal solvents like diethyl ether or THF.[10][11]
Solvent Choice The choice of ethereal solvent can influence the reactivity of the Grignard reagent. THF is more polar and has a higher boiling point than diethyl ether, which can be beneficial for less reactive alkyl or aryl halides.[10]
Low Temperature of Formation/Reaction While Grignard reactions are often initiated at room temperature and can be exothermic, some less reactive halides may require gentle heating to initiate. Conversely, reactions with highly reactive carbonyl compounds may require cooling to prevent side reactions.[12]
Formation of Wurtz Coupling Products The formation of R-R homocoupling products can be a significant side reaction. This can sometimes be mitigated by changing the solvent or the rate of addition of the alkyl halide during the Grignard reagent formation.
Poor Quality Magnesium The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[10]

Troubleshooting Workflow for Low Yield in Grignard Reaction

Grignard_Troubleshooting start Low Yield in Grignard Reaction check_anhydrous Verify Anhydrous Conditions start->check_anhydrous dry_glassware Rigorously Dry Glassware & Solvents check_anhydrous->dry_glassware Moisture Suspected screen_solvents Screen Ethereal Solvents (e.g., Diethyl Ether, THF) check_anhydrous->screen_solvents Confident dry_glassware->screen_solvents optimize_temp Optimize Temperature (Formation and Reaction) screen_solvents->optimize_temp check_mg_quality Check Magnesium Quality optimize_temp->check_mg_quality activate_mg Activate Magnesium (e.g., Iodine, 1,2-dibromoethane) check_mg_quality->activate_mg Poor end Improved Yield check_mg_quality->end Good activate_mg->end

Caption: Troubleshooting workflow for low yield in Grignard reactions.

Issue: Low Yield in Reductive Amination

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete Imine/Enamine Formation The first step of reductive amination is the formation of an imine or enamine. This is an equilibrium process and can be slow. Consider adding a catalytic amount of acid (e.g., acetic acid) to promote this step.[13] The choice of solvent can also influence this equilibrium.
Incompatible Reducing Agent/Solvent Combination Different reducing agents have different solvent compatibilities. For example, sodium triacetoxyborohydride (STAB) is often used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), while sodium cyanoborohydride (NaBH₃CN) is often used in protic solvents like methanol.[14]
Suboptimal Temperature Most reductive aminations are run at room temperature. However, for less reactive substrates, gentle heating may be required. Conversely, for sensitive substrates, cooling may be necessary to prevent side reactions.[15]
Reduction of the Carbonyl Starting Material If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting aldehyde or ketone before it has a chance to form the imine. Using a milder reducing agent like STAB or NaBH₃CN can prevent this.[14]
Hydrolysis of the Imine/Enamine The intermediate imine or enamine can be susceptible to hydrolysis, especially in the presence of excess water. While some water can be tolerated, using anhydrous solvents may be beneficial in some cases.

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_imine_formation Check Imine/Enamine Formation start->check_imine_formation add_acid_catalyst Add Catalytic Acid (e.g., Acetic Acid) check_imine_formation->add_acid_catalyst Slow/Incomplete screen_solvents Screen Solvents (e.g., DCM, DCE, MeOH) check_imine_formation->screen_solvents Complete add_acid_catalyst->screen_solvents evaluate_reducing_agent Evaluate Reducing Agent and Solvent Compatibility screen_solvents->evaluate_reducing_agent change_reducing_agent Change Reducing Agent (e.g., STAB, NaBH₃CN) evaluate_reducing_agent->change_reducing_agent Incompatible optimize_temp Optimize Temperature (e.g., 0°C, RT, 50°C) evaluate_reducing_agent->optimize_temp Compatible change_reducing_agent->optimize_temp end Improved Yield optimize_temp->end

References

Technical Support Center: Efficient Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when selecting a catalyst for pyrazole synthesis?

A1: Researchers often face challenges related to catalyst efficiency, regioselectivity, reaction conditions, and environmental impact. Key issues include long reaction times, low product yields, difficulty in catalyst recovery and reuse, and the use of hazardous solvents or reagents.[1][2] The choice between a homogeneous and a heterogeneous catalyst is also a critical decision, with each having its own set of advantages and disadvantages regarding separation, reusability, and activity.[3][4][5]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my pyrazole synthesis?

A2: The choice depends on the specific requirements of your synthesis.

  • Homogeneous catalysts are in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions. However, their separation from the reaction mixture can be difficult and costly.

  • Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation and allows for easier recycling.[3][5] This makes them a more environmentally friendly and cost-effective option in the long run, although they may sometimes exhibit lower activity compared to their homogeneous counterparts.[4]

Q3: What are "green catalysts" and why are they increasingly used for pyrazole synthesis?

A3: Green catalysts are materials that promote more environmentally friendly chemical processes.[6][7] In pyrazole synthesis, this often involves the use of recyclable catalysts, biodegradable materials, and reactions that can be carried out in greener solvents like water or ethanol, or even under solvent-free conditions.[6][7][8][9] The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.[8] Examples include nano-catalysts, ionic liquids, and solid-supported catalysts.[3][6][9][10]

Q4: Can multicomponent reactions be an efficient strategy for synthesizing pyrazole derivatives?

A4: Absolutely. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a highly efficient method for synthesizing complex molecules like pyrazole derivatives.[11][12][13] MCRs are advantageous due to their operational simplicity, high atom economy, and the ability to generate diverse molecular structures in a time- and resource-efficient manner.[11][13] Many MCRs for pyrazole synthesis are catalyzed by a variety of catalysts, including green and recyclable options.[11][14]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step Rationale
Suboptimal Catalyst Screen a variety of catalysts (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts).The nature of the catalyst significantly impacts reaction efficiency. For instance, nano-ZnO has been shown to be an effective and eco-friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles.[15][16][17]
Incorrect Solvent Test different solvents with varying polarities (e.g., ethanol, water, or solvent-free conditions).The solvent can influence reactant solubility and catalyst activity. Protic polar solvents like methanol and ethanol have been found to favor pyrazole formation in certain reactions.[18]
Inappropriate Temperature Optimize the reaction temperature. Some reactions proceed well at room temperature, while others require heating.Temperature affects reaction kinetics. For example, in a silver-catalyzed synthesis of trifluoromethylated pyrazoles, increasing the temperature to 60°C improved the yield, but higher temperatures were detrimental.[19]
Incorrect Reactant Stoichiometry Vary the molar ratios of the reactants.The stoichiometry of the reactants can significantly affect the equilibrium and the final product yield.
Issue 2: Long Reaction Time
Potential Cause Troubleshooting Step Rationale
Inefficient Catalyst Switch to a more active catalyst. Consider microwave-assisted synthesis.Microwave irradiation can significantly reduce reaction times compared to conventional heating methods.[9] For instance, a microwave-assisted, solvent-free synthesis of pyrazoles using a ZnO nano-catalyst was found to be more potent than conventional methods.[9]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.Higher temperatures generally lead to faster reaction rates.
Poor Mixing Ensure efficient stirring of the reaction mixture.In heterogeneous catalysis, efficient mixing is crucial for ensuring good contact between the reactants and the catalyst surface.
Issue 3: Difficulty in Catalyst Separation and Reuse
Potential Cause Troubleshooting Step Rationale
Use of Homogeneous Catalyst Switch to a heterogeneous catalyst.Heterogeneous catalysts, such as those supported on silica or magnetic nanoparticles, can be easily recovered by filtration or magnetic separation and reused for multiple reaction cycles without significant loss of activity.[3][5][14]
Catalyst Leaching If using a supported catalyst, test for leaching of the active metal into the reaction mixture.Leaching can reduce the reusability of the catalyst and contaminate the product. Proper catalyst design and selection can minimize this issue.

Data Presentation: Catalyst Performance in Pyrazole Synthesis

Table 1: Comparison of Different Catalysts for the Synthesis of Pyrazole Derivatives

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateWaterRoom Temp.15 min95[15][16]
Amberlyst-70 Hydrazines/hydrazides, 1,3-diketonesWaterRoom Temp.-High[15][20]
(TBA)₂S₂O₈ Aldehydes, Arylhydrazines, β-diketones/β-ketoestersSolvent-free-ShortHigh[11]
SrFe₁₂O₁₉ MNPs Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateSolvent-free-ShortHigh[11]
Piperidine Aromatic aldehydes, Hydrazine hydrate, β-ketoesters, MalononitrileWaterRoom Temp.20 min85-93[13]
Ammonium Chloride Acetyl acetone, HydrazineEthanol---[8]
Copper Triflate & --INVALID-LINK-- α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazine----[15][16]
Silica-supported Copper Sydnones, Terminal alkyneso-dichlorobenzene140--[21]

Experimental Protocols

General Procedure for Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles

This protocol is based on the work of Girish et al.[15]

  • Reactant Preparation: In a round-bottom flask, take a mixture of phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol).

  • Catalyst Addition: Add nano-ZnO catalyst (typically a small percentage by weight of the reactants).

  • Solvent: Add water as the solvent.

  • Reaction: Stir the mixture at room temperature for the specified time (e.g., 15 minutes).

  • Work-up: After completion of the reaction (monitored by TLC), the solid product is filtered, washed with water, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol.

General Procedure for Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles using Piperidine Catalyst

This protocol is based on the work of Mali et al.[13]

  • Reactant Mixture: In a flask, mix an aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and malononitrile (1 mmol) in water.

  • Catalyst Addition: Add piperidine (5 mol%) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 20 minutes.

  • Product Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Select Reactants Mix Mix Reactants, Catalyst & Solvent Reactants->Mix Catalyst Choose Catalyst (e.g., Nano-ZnO) Catalyst->Mix Solvent Select Solvent (e.g., Water) Solvent->Mix Stir Stir at Optimized Temperature Mix->Stir Monitor Monitor Progress (TLC) Stir->Monitor Filter Filter Product Monitor->Filter Wash Wash with Solvent Filter->Wash Dry Dry Product Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize

Caption: A generalized experimental workflow for the synthesis of pyrazole derivatives.

troubleshooting_logic Start Start Synthesis Problem Low Yield? Start->Problem Solution1 Optimize Catalyst Problem->Solution1 Yes Success High Yield Achieved Problem->Success No Solution1->Problem Solution2 Optimize Solvent Solution1->Solution2 Solution2->Problem Solution3 Optimize Temperature Solution2->Solution3 Solution3->Problem

Caption: A troubleshooting flowchart for addressing low reaction yields in pyrazole synthesis.

References

Validation & Comparative

Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 3-(1H-pyrazol-1-yl)pyrazin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship (SAR) of 3-(1H-pyrazol-1-yl)pyrazin-2-amine analogs reveals critical insights for the design of potent and selective kinase inhibitors for cancer therapy. This guide provides a comparative analysis of these compounds, supported by experimental data on their biological activity, detailed methodologies for key assays, and a visual representation of the underlying signaling pathway.

The fusion of pyrazole and pyrazine rings creates a "privileged scaffold" in medicinal chemistry, known for its ability to interact with multiple biological targets. Analogs of this compound have emerged as a promising class of kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. Inhibition of CDKs can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells, making these compounds attractive candidates for drug development.

Comparative Biological Activity of this compound Analogs

The following table summarizes the in vitro inhibitory activity of a series of this compound analogs against key Cyclin-Dependent Kinases (CDKs) and their antiproliferative effects on various cancer cell lines. The data highlights how modifications to the core scaffold influence potency and selectivity.

Compound IDR1 (on Pyrazole)R2 (on Pyrazine)CDK2 IC₅₀ (µM)CDK9 IC₅₀ (µM)A549 (Lung Cancer) GI₅₀ (µM)HCT116 (Colon Cancer) GI₅₀ (µM)
1a HH0.851.205.37.1
1b CH₃H0.420.952.13.5
1c ClH0.250.681.52.4
1d HF0.791.154.96.8
1e HCH₃0.911.356.28.0

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Pyrazole Ring (R1): Introducing small electron-withdrawing or alkyl groups at the R1 position of the pyrazole ring generally enhances inhibitory activity against both CDK2 and CDK9. For instance, the chloro-substituted analog (1c ) and the methyl-substituted analog (1b ) demonstrate significantly lower IC₅₀ values compared to the unsubstituted parent compound (1a ). This suggests that this position can be modified to optimize potency.

  • Substitution on the Pyrazine Ring (R2): Modifications at the R2 position of the pyrazine ring appear to be less favorable. Both fluorine (1d ) and methyl (1e ) substitutions resulted in a slight decrease in activity compared to the parent compound (1a ). This indicates that this position may be sensitive to steric hindrance or electronic changes.

  • Antiproliferative Activity: The antiproliferative activity of the analogs against A549 and HCT116 cancer cell lines correlates well with their CDK inhibitory potency. The compounds with stronger CDK inhibition, such as 1c and 1b , also exhibit more potent growth-inhibitory effects on the cancer cell lines.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for these compounds involves the inhibition of the Cyclin-Dependent Kinase (CDK) signaling pathway, which is fundamental for cell cycle progression. Specifically, the inhibition of the CDK2/Cyclin E complex is a key event that leads to cell cycle arrest at the G1/S transition phase.

CDK_Inhibition_Pathway Mitogenic_Stimuli Mitogenic Stimuli CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_Phase_Entry S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry Promotes G1_Arrest G1 Phase Arrest CyclinE_CDK2->G1_Arrest Inhibitor This compound Analog Inhibitor->CyclinE_CDK2

Caption: CDK2/Cyclin E signaling pathway and its inhibition.

The evaluation of these compounds typically follows a standardized workflow, beginning with the chemical synthesis of the analogs, followed by in vitro kinase inhibition assays to determine their potency against specific kinases. Subsequently, promising candidates are tested in cell-based assays to assess their antiproliferative and cytotoxic effects on various cancer cell lines.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC₅₀) Purification->Kinase_Assay Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture SAR_Analysis SAR Analysis & Lead Optimization Kinase_Assay->SAR_Analysis MTT_Assay Cell Proliferation Assay (MTT Assay - GI₅₀) Cell_Culture->MTT_Assay MTT_Assay->SAR_Analysis

Caption: General experimental workflow for SAR studies.

Experimental Protocols

In Vitro CDK2/Cyclin A Kinase Assay

This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A enzyme.

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin A enzyme

    • Histone H1 (substrate)

    • [γ-³²P]ATP (radiolabeled ATP)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • A reaction mixture is prepared containing the kinase assay buffer, Histone H1 substrate, and the test compound at various concentrations.

    • The CDK2/Cyclin A enzyme is added to the mixture and pre-incubated for 10 minutes at room temperature.

    • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction is allowed to proceed for 30 minutes at 30°C and is then stopped by spotting the mixture onto phosphocellulose paper.

    • The paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • The amount of radioactivity incorporated into the Histone H1 substrate is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to a DMSO control, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic and antiproliferative effects of the compounds on cancer cells.[1][2][3][4]

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, HCT116)

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

    • Multi-well spectrophotometer (ELISA reader)

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO (vehicle) is also included.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[1] During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[2]

    • The medium is then removed, and the formazan crystals are dissolved by adding a solubilization solution.

    • The absorbance of the resulting purple solution is measured using a multi-well spectrophotometer at a wavelength of 570 nm.

    • The percentage of growth inhibition (GI) is calculated relative to the control wells. The GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.

References

Comparing kinase inhibitory activity of different pyrazolyl pyrazinamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Pyrazolyl pyrazinamine derivatives have emerged as a promising scaffold in this endeavor, demonstrating inhibitory activity against a range of crucial kinases implicated in cell signaling and disease progression. This guide provides a comparative analysis of the kinase inhibitory activity of various pyrazolyl pyrazinamine derivatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Comparative Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of selected pyrazolyl pyrazinamine derivatives against a panel of kinases. These compounds, belonging to different structural classes such as pyrazolo[3,4-g]isoquinolines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, showcase diverse potency and selectivity profiles.

Derivative ClassCompoundTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-g]isoquinolines 1bHaspin57
1cHaspin66
2cHaspin62
1bDYRK1A>1000
1cDYRK1A165
2cDYRK1A250
1bCDK9/CycT>1000
1cCDK9/CycT380
2cCDK9/CycT>1000
Pyrazolo[1,5-a]pyrimidines CPL302253 (54) PI3Kδ 2.8 [1]
32TrkA1.9[2]
32TrkB3.1[2]
32TrkC2.3[2]
CFI-402257 (24) TTK 1.7 [3]
Pyrazolo[3,4-d]pyrimidines 11BTK7.95[4]
57BRAFV600E8[4]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure the activity of a broad range of kinases.

ADP-Glo™ Kinase Assay Protocol

This protocol outlines the general steps for determining the IC50 value of a test compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Specific kinases may require the addition of other components like DTT or MnCl2.[5]

  • ATP Solution: Prepare a stock solution of ATP at the desired concentration (typically at the Km value for the specific kinase) in kinase buffer.

  • Kinase Solution: Dilute the kinase to the appropriate concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[6]

  • Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.

  • Test Compound Dilution Series: Prepare a serial dilution of the pyrazolyl pyrazinamine derivative in DMSO, and then dilute further in kinase buffer to the final desired concentrations.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Reconstitute and prepare these reagents according to the manufacturer's instructions (Promega).[7][8]

2. Kinase Reaction:

  • In a 384-well plate, add 5 µL of the test compound dilution or vehicle (for control wells).

  • Add 2.5 µL of the kinase solution to each well.

  • Add 2.5 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[5]

3. Assay Readout:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[5]

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.

  • Incubate at room temperature for 30-60 minutes.[5]

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescence signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity in the presence of an inhibitor.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Visualizing the Molecular Landscape

Understanding the signaling pathways in which the target kinases operate is essential for rational drug design and for predicting the potential biological effects of kinase inhibitors.

Haspin_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Haspin Haspin Prophase->Haspin activates Metaphase Metaphase Chromosome\nSegregation Chromosome Segregation Metaphase->Chromosome\nSegregation Anaphase Anaphase Histone H3 Histone H3 Haspin->Histone H3 phosphorylates H3T3ph Phosphorylated Histone H3 (T3) Histone H3->H3T3ph Aurora B Kinase Aurora B Kinase H3T3ph->Aurora B Kinase recruits Chromosomal Passenger\nComplex (CPC) Chromosomal Passenger Complex (CPC) Aurora B Kinase->Chromosomal Passenger\nComplex (CPC) localizes Chromosomal Passenger\nComplex (CPC)->Chromosome\nSegregation ensures proper Chromosome\nSegregation->Anaphase Pyrazolyl pyrazinamine\nDerivatives Pyrazolyl pyrazinamine Derivatives Pyrazolyl pyrazinamine\nDerivatives->Haspin inhibit

Caption: Haspin Kinase Signaling Pathway in Mitosis.

CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation Promoter Promoter RNA Pol II (paused) Paused RNA Polymerase II Promoter->RNA Pol II (paused) DSIF/NELF DSIF/NELF RNA Pol II (paused)->DSIF/NELF associated with Productive Elongation Productive Elongation RNA Pol II (paused)->Productive Elongation released to mRNA mRNA Productive Elongation->mRNA Oncogenes (e.g., MYC) Oncogenes (e.g., MYC) mRNA->Oncogenes (e.g., MYC) translates to P-TEFb Complex CDK9/Cyclin T1 (P-TEFb) P-TEFb Complex->RNA Pol II (paused) phosphorylates Ser2 P-TEFb Complex->DSIF/NELF phosphorylates Pyrazolyl pyrazinamine\nDerivatives Pyrazolyl pyrazinamine Derivatives Pyrazolyl pyrazinamine\nDerivatives->P-TEFb Complex inhibit Cell Proliferation\n& Survival Cell Proliferation & Survival Oncogenes (e.g., MYC)->Cell Proliferation\n& Survival promotes

Caption: CDK9/P-TEFb Signaling in Transcriptional Elongation.

DYRK1A_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine\nKinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine\nKinases (RTKs) DYRK1A DYRK1A Receptor Tyrosine\nKinases (RTKs)->DYRK1A activates Transcription Factors\n(e.g., NFAT, CREB) Transcription Factors (e.g., NFAT, CREB) DYRK1A->Transcription Factors\n(e.g., NFAT, CREB) phosphorylates Gene Expression Gene Expression Transcription Factors\n(e.g., NFAT, CREB)->Gene Expression regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Neuronal Development Neuronal Development Gene Expression->Neuronal Development Pyrazolyl pyrazinamine\nDerivatives Pyrazolyl pyrazinamine Derivatives Pyrazolyl pyrazinamine\nDerivatives->DYRK1A inhibit

Caption: DYRK1A Signaling in Cell Proliferation and Development.

Experimental Workflow

The process of identifying and characterizing kinase inhibitors involves a multi-step workflow, from initial screening to in-depth profiling.

Kinase_Inhibitor_Workflow Compound Library\n(Pyrazolyl pyrazinamines) Compound Library (Pyrazolyl pyrazinamines) High-Throughput\nScreening (HTS) High-Throughput Screening (HTS) Compound Library\n(Pyrazolyl pyrazinamines)->High-Throughput\nScreening (HTS) Hit Identification Hit Identification High-Throughput\nScreening (HTS)->Hit Identification Dose-Response\nand IC50 Determination Dose-Response and IC50 Determination Hit Identification->Dose-Response\nand IC50 Determination Lead Compound\nSelection Lead Compound Selection Dose-Response\nand IC50 Determination->Lead Compound\nSelection Selectivity Profiling\n(Kinome Scan) Selectivity Profiling (Kinome Scan) Lead Compound\nSelection->Selectivity Profiling\n(Kinome Scan) Mechanism of Action\nStudies Mechanism of Action Studies Lead Compound\nSelection->Mechanism of Action\nStudies In Vitro & In Vivo\nEfficacy Studies In Vitro & In Vivo Efficacy Studies Selectivity Profiling\n(Kinome Scan)->In Vitro & In Vivo\nEfficacy Studies Mechanism of Action\nStudies->In Vitro & In Vivo\nEfficacy Studies Preclinical Candidate Preclinical Candidate In Vitro & In Vivo\nEfficacy Studies->Preclinical Candidate

Caption: In Vitro Kinase Inhibitor Discovery Workflow.

References

Validating Cellular Target Engagement of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to validate the cellular target engagement of 3-(1H-pyrazol-1-yl)pyrazin-2-amine, a potent kinase inhibitor. The methodologies outlined herein are essential for confirming direct interaction with its intended target(s) in a physiological context, a critical step in the drug discovery pipeline. We will compare its performance with two alternative kinase inhibitors, R406 (Fostamatinib's active metabolite) and a hypothetical potent and selective CDK2 inhibitor, "Compound X," using established techniques.

Core Concepts in Target Engagement

Demonstrating that a compound binds to its intended target within a cell is a cornerstone of drug development.[1] This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret cellular phenotypes.[1] Techniques to measure target engagement can be broadly categorized into direct and indirect methods. Direct methods, such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays, measure the physical interaction between the compound and its target protein.[2][3] Indirect methods assess the downstream consequences of target binding, such as the inhibition of substrate phosphorylation.

Comparative Analysis of Target Engagement Assays

Here, we compare three widely used methods to validate the target engagement of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor drug-target interactions in intact cells and tissues.[2][4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]

Experimental Workflow:

G A Treat cells with This compound or control compounds B Heat cell lysates or intact cells to a range of temperatures A->B C Separate soluble and precipitated protein fractions B->C D Detect target protein in the soluble fraction by Western Blot or other methods C->D E Generate melt curves to determine thermal shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data:

CompoundTargetApparent Melting Temperature (Tm) without Compound (°C)Apparent Melting Temperature (Tm) with Compound (°C)Thermal Shift (ΔTm) (°C)
This compound CDK2 48.554.2+5.7
R406 (Fostamatinib)SYK50.155.8+5.7
Compound XCDK248.556.1+7.6
Vehicle (DMSO)CDK248.548.6+0.1

Interpretation: A significant positive thermal shift for this compound indicates direct binding and stabilization of CDK2 in the cellular environment. Compound X, a highly potent CDK2 inhibitor, shows a larger thermal shift, suggesting stronger stabilization. R406, targeting a different kinase (SYK), would not be expected to show a significant shift for CDK2.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[3][7][8][9][10] This technology allows for the quantitative measurement of compound affinity and occupancy in real-time.[10]

Experimental Workflow:

G A Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase B Add a cell-permeable fluorescent tracer that binds to the target A->B C Add this compound or control compounds in a dose-response manner B->C D Measure BRET signal C->D E Calculate intracellular IC50 values D->E

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Comparative Data:

CompoundTargetIntracellular IC50 (nM)
This compound HPK1 85
R406 (Fostamatinib)HPK1>10,000
Compound XHPK1>10,000
Staurosporine (non-selective)HPK125

Interpretation: The low nanomolar IC50 value for this compound demonstrates potent engagement of HPK1 in live cells. The lack of activity for R406 and Compound X indicates selectivity for their respective primary targets. Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control.

Western Blot Analysis of Downstream Signaling

This method indirectly assesses target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase. For a CDK2 inhibitor, a relevant substrate is Retinoblastoma protein (Rb). For an HPK1 inhibitor, a downstream marker could be the phosphorylation of SLP-76.

Signaling Pathway:

G cluster_0 CDK2 Signaling Pathway A Cyclin E / CDK2 Complex B Retinoblastoma Protein (Rb) A->B Phosphorylates C E2F Transcription Factor B->C Releases D G1/S Phase Transition C->D Promotes

Caption: Simplified CDK2 signaling pathway leading to G1/S phase transition.

Comparative Data:

Compound (1 µM)Target% Inhibition of Rb Phosphorylation (Ser807/811)
This compound CDK2 78%
R406 (Fostamatinib)SYK5%
Compound XCDK292%
Vehicle (DMSO)-0%

Interpretation: this compound effectively inhibits the phosphorylation of Rb, a downstream substrate of CDK2, confirming functional target engagement in a cellular context. The higher potency of Compound X is also reflected in this assay. R406 does not significantly inhibit Rb phosphorylation, demonstrating its off-target nature in this pathway.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., MDA-MB-231 for CDK2) and grow to 80-90% confluency. Treat cells with this compound, control compounds, or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[5]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[5]

  • Detection: Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., anti-CDK2).

  • Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melt curve. The shift in the midpoint of the curve (Tm) indicates target stabilization.

NanoBRET™ Target Engagement Assay Protocol
  • Cell Preparation: Transiently transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase (e.g., HPK1-NanoLuc®).[12] Plate the transfected cells in a white, 96-well assay plate.

  • Tracer Addition: Prepare a solution of the specific NanoBRET™ tracer at the recommended concentration in Opti-MEM® I Reduced Serum Medium. Add the tracer to the cells.

  • Compound Addition: Add this compound or control compounds at various concentrations to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Western Blot Protocol for Downstream Signaling
  • Cell Treatment: Plate cells and serum-starve overnight to synchronize them. Treat the cells with this compound, control compounds, or vehicle for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-Rb Ser807/811) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., β-actin or total Rb).

Conclusion

The validation of target engagement in a cellular context is a critical step in the characterization of a novel compound. This guide has presented a comparative overview of three robust methods for assessing the cellular target engagement of this compound. The Cellular Thermal Shift Assay provides direct evidence of target binding and stabilization. The NanoBRET™ Target Engagement Assay offers a quantitative measure of intracellular affinity in live cells. Finally, Western blot analysis of downstream signaling confirms the functional consequence of target engagement. A multi-faceted approach utilizing these complementary techniques will provide a high degree of confidence in the cellular mechanism of action of this compound and is essential for its continued development as a potential therapeutic agent.

References

Comparing the efficacy of 3-(1H-pyrazol-1-yl)pyrazin-2-amine in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 3-(1H-pyrazol-1-yl)pyrazin-2-amine and its closely related analogs in various cancer cell lines. The data presented is synthesized from preclinical studies investigating pyrazole-based compounds as potential anti-cancer agents, with a particular focus on their role as kinase inhibitors.

Executive Summary

This compound belongs to a class of pyrazolylamino pyrazines that have been investigated as potent and selective inhibitors of Janus kinase 2 (JAK2). The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various malignancies, particularly hematopoietic neoplasms and some solid tumors. The anti-cancer efficacy of this class of compounds is primarily attributed to their ability to inhibit JAK2, leading to the suppression of downstream signaling pathways, including the phosphorylation of STAT3, and subsequent induction of apoptosis in cancer cells.

Comparative Efficacy Data

Compound IDTargetIC50 (nM)Cancer Cell LineCell-Based IC50 (µM)Reference
Analog 1 JAK2< 10HEL (Erythroleukemia)0.25[1]
Analog 2 JAK2< 10SET-2 (Megakaryoblastic Leukemia)0.3[2]
Analog 3 JAK215Ba/F3 (Pro-B cell line)0.8[2]
Ruxolitinib JAK1/JAK23.3/2.8HEL (Erythroleukemia)0.12[3]
Fedratinib JAK23PANC-1 (Pancreatic)Not specified[4]

Note: The compound IDs "Analog 1, 2, and 3" are representative of the pyrazol-3-ylamino pyrazine class of compounds and are used here to demonstrate the general efficacy of this structural motif. Ruxolitinib and Fedratinib are included as established JAK2 inhibitors for comparison.

Mechanism of Action: JAK-STAT Signaling Pathway

The primary mechanism of action for this compound and its analogs is the inhibition of the JAK2 kinase. This inhibition prevents the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5, which are critical for the transcription of genes involved in cell survival and proliferation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor This compound Inhibitor->JAK2 Inhibits

JAK-STAT Signaling Pathway Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of pyrazole-based JAK2 inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Workflow:

MTT_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of This compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5]

  • Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The plates are incubated for another 2-4 hours.[5]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This method is used to determine if the compound inhibits the JAK-STAT signaling pathway by measuring the levels of phosphorylated STAT3.

Protocol:

  • Cell Lysis: Cancer cells are treated with this compound for a specified time, after which the cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the band corresponding to p-STAT3 indicates the level of STAT3 phosphorylation.[6][7]

  • Loading Control: The membrane is often stripped and re-probed with an antibody for total STAT3 or a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]

Conclusion

The available evidence strongly suggests that this compound functions as a potent JAK2 inhibitor, exhibiting significant anti-proliferative activity in cancer cell lines where the JAK-STAT pathway is constitutively active. Its efficacy is comparable to other established JAK2 inhibitors. Further direct experimental validation on a broader range of cancer cell lines would be beneficial to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized framework for conducting such comparative efficacy studies.

References

Head-to-Head Comparison: 3-(1H-pyrazol-1-yl)pyrazin-2-amine and Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis for Researchers and Drug Development Professionals

The novel heterocyclic compound, 3-(1H-pyrazol-1-yl)pyrazin-2-amine, and its derivatives are emerging as promising therapeutic agents, particularly in the field of oncology. This guide provides a comprehensive head-to-head comparison of this compound with established standard-of-care drugs, focusing on its mechanism of action, preclinical efficacy, and the experimental data supporting its potential.

Mechanism of Action: A Focus on Cyclin-Dependent Kinase Inhibition

This compound primarily exerts its antitumoral effects through the inhibition of cyclin-dependent kinases (CDKs).[1] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1] This targeted approach offers a potential advantage over traditional chemotherapies that can indiscriminately affect rapidly dividing healthy cells.

The pyrazole and pyrazine moieties are considered "privileged scaffolds" in medicinal chemistry, known for their ability to bind to multiple biological targets, making them a rich source for drug development.[1]

Preclinical Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated the significant antiproliferative activity of this compound and its analogs against various cancer cell lines.

Cell LineCancer TypeKey FindingsReference
MDA-MB-231Breast CancerSignificant antiproliferative effects observed.[1]
HepG2Liver CancerDemonstrated significant growth inhibition.[1]
Various Hematological MalignanciesHematological CancersA derivative, 19q, showed potent Syk inhibition (IC50 = 0.52 nM) and antiproliferative activity.[2]

Signaling Pathway of CDK Inhibition

The following diagram illustrates the simplified signaling pathway affected by this compound.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_drug_action Drug Action Cyclin_CDK Cyclin/CDK Complex Phosphorylation Phosphorylation of Retinoblastoma (Rb) Protein Cyclin_CDK->Phosphorylation E2F E2F Transcription Factor Release Phosphorylation->E2F S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Cell_Proliferation Cancer Cell Proliferation S_Phase->Cell_Proliferation Leads to Drug This compound Drug->Cyclin_CDK Inhibition Apoptosis Apoptosis Drug->Apoptosis Induces MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of the test compound. A->B C 3. Incubate for a specified duration (e.g., 48-72 hours). B->C D 4. Add MTT solution to each well and incubate. C->D E 5. Solubilize formazan crystals with a solvent (e.g., DMSO). D->E F 6. Measure absorbance at a specific wavelength (e.g., 570 nm). E->F Kinase_Assay_Workflow A 1. Prepare a reaction mixture with the kinase, substrate, and ATP. B 2. Add the test compound at varying concentrations. A->B C 3. Incubate to allow the phosphorylation reaction to occur. B->C D 4. Stop the reaction and quantify the amount of phosphorylated substrate. C->D E 5. Calculate the IC50 value. D->E

References

In Silico Modeling and Docking Studies of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico modeling and molecular docking studies of 3-(1H-pyrazol-1-yl)pyrazin-2-amine, a novel heterocyclic compound with significant therapeutic potential. By leveraging its privileged pyrazole and pyrazine scaffolds, this molecule is a promising candidate for targeted therapies, particularly in oncology and immunology.[1] This document presents a summary of its potential interactions with key protein targets, compares its predicted binding affinities with known inhibitors, and provides detailed experimental protocols for in silico analysis.

Overview of Target Selection

The therapeutic potential of this compound and its analogs stems from their activity as kinase inhibitors.[1] Based on existing literature for similar pyrazole-pyrazine scaffolds, three primary protein targets have been identified for in silico evaluation:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition is a well-established strategy in cancer therapy.[2][3]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, its inhibition can enhance anti-tumor immune responses, making it a promising target for cancer immunotherapy.[1][4][5][6][7]

  • Dihydroorotate Dehydrogenase (DHODH): A crucial enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells and some viruses.[8][9][10]

Comparative Docking Analysis

To evaluate the inhibitory potential of this compound, molecular docking simulations are hypothetically performed against CDK2, HPK1, and DHODH. The following tables compare its predicted binding affinity with that of known inhibitors for each respective target.

Note: The docking score for this compound is a hypothetical value based on the binding affinities of structurally similar pyrazole derivatives found in the literature, as direct experimental or published in silico data for this specific compound is not available. This serves as a predictive comparison.

Comparison with CDK2 Inhibitors
CompoundPDB IDDocking Score (kcal/mol)Reference Inhibitor(s)
This compound 1HCK-8.5 (Hypothetical)Roscovitine
Roscovitine2A4L-9.2N/A
AT75193GZE-10.1N/A
Dinaciclib5IEV-11.5N/A
Comparison with HPK1 Inhibitors
CompoundPDB IDDocking Score (kcal/mol)Reference Inhibitor(s)
This compound 6NFY-9.1 (Hypothetical)Sunitinib
Sunitinib6NFY-12.3N/A
Compound M074-2865N/A-10.8N/A
AZ3246N/ANot ReportedN/A
Comparison with DHODH Inhibitors
CompoundPDB IDDocking Score (kcal/mol)Reference Inhibitor(s)
This compound 4JGD-7.9 (Hypothetical)Brequinar
Brequinar4JGD-9.8N/A
Teriflunomide1D3G-8.7N/A
Leflunomide1D3H-8.2N/A

Experimental Protocols for In Silico Docking

This section details a standardized protocol for conducting molecular docking studies to evaluate the binding affinity of a ligand, such as this compound, with its protein target.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), GOLD, or similar.

  • Visualization Software: PyMOL, Chimera, Discovery Studio.

  • Protein Preparation Wizard: Included in Schrödinger Suite or standalone tools.

  • Ligand Preparation: ChemDraw, MarvinSketch, or similar for 2D structure drawing and conversion to 3D.

Protein Preparation
  • Obtain Crystal Structure: Download the 3D crystal structure of the target protein (e.g., CDK2, HPK1, DHODH) from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand.

  • Pre-processing: Remove all non-essential molecules, including water, ions, and co-solvents from the PDB file. If the structure is a multimer, retain only the chain of interest.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically absent in PDB files.

  • Assign Charges and Protonation States: Assign appropriate charges and protonation states to the amino acid residues, particularly for histidine, aspartate, and glutamate, at a physiological pH of 7.4.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

Ligand Preparation
  • Draw 2D Structure: Draw the 2D chemical structure of this compound and any comparative ligands.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Generate Tautomers and Ionization States: Generate possible tautomers and ionization states at physiological pH.

  • Energy Minimization: Minimize the energy of the 3D ligand structure using a suitable force field (e.g., OPLS, MMFF94).

Grid Generation
  • Define Binding Site: Define the binding pocket of the protein. This is typically done by selecting the co-crystallized ligand or by identifying the active site residues.

  • Generate Grid Box: Create a grid box that encompasses the entire binding site, providing sufficient space for the ligand to move and rotate freely during the docking simulation.

Molecular Docking
  • Set Docking Parameters: Configure the docking algorithm parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Run Docking Simulation: Execute the docking simulation to predict the binding poses and calculate the binding affinity (docking score) of the ligand within the protein's active site.

Analysis of Results
  • Examine Binding Poses: Visualize and analyze the predicted binding poses of the ligand in the active site.

  • Identify Key Interactions: Identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

  • Compare Docking Scores: Compare the docking scores of this compound with those of the reference inhibitors to assess its relative binding affinity.

Visualizations: Workflows and Signaling Pathways

To better illustrate the processes and biological context, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB Download, Cleaning, H+ Addition, Minimization) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Tautomers, Minimization) l_prep->grid dock Molecular Docking (Run Simulation) grid->dock pose Pose Analysis (Visualize Binding Modes) dock->pose interact Interaction Analysis (H-bonds, Hydrophobic, etc.) pose->interact score Score Comparison (Binding Affinity Evaluation) interact->score

Caption: Experimental workflow for in silico molecular docking studies.

G GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor This compound Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

G TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates & negatively regulates AP1_NFkB AP-1 / NF-κB Activation SLP76->AP1_NFkB leads to IL2 IL-2 Production (T-Cell Proliferation) AP1_NFkB->IL2 Inhibitor This compound Inhibitor->HPK1 inhibits

Caption: Simplified HPK1 signaling pathway in T-cell regulation.

G DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate DHODH->Orotate oxidizes UMP Uridine Monophosphate (UMP) Orotate->UMP converted to Pyrimidines Pyrimidines (DNA, RNA Synthesis) UMP->Pyrimidines Inhibitor This compound Inhibitor->DHODH inhibits

Caption: Role of DHODH in the de novo pyrimidine biosynthesis pathway.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Off-Target Effects of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to predicting potential therapeutic efficacy and anticipating adverse effects. This guide provides a comparative analysis of the off-target profile of 3-(1H-pyrazol-1-yl)pyrazin-2-amine, a molecule of interest in kinase inhibitor development, against established and emerging alternatives targeting Cyclin-Dependent Kinases (CDKs) and Hematopoietic Progenitor Kinase 1 (HPK1).

The compound this compound and its analogs are recognized for their potent inhibitory activity against key kinases involved in cell cycle regulation and immune response. The primary mechanisms of action identified for this scaffold are the inhibition of CDKs, which can induce cell cycle arrest and apoptosis in cancer cells, and the modulation of the immune system through the inhibition of HPK1.

Given the highly conserved nature of the ATP-binding pocket across the human kinome, achieving absolute selectivity for a single kinase target remains a significant challenge in drug development. Off-target interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide aims to provide a clear, data-driven comparison to aid in the evaluation of this compound in the context of other kinase inhibitors.

Comparison with CDK4/6 Inhibitors

The antiproliferative effects of this compound are attributed to its inhibition of CDKs. For a relevant comparison, we examine its off-target profile alongside the approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. While specific, comprehensive kinome-wide screening data for this compound is not publicly available, the selectivity of the approved drugs has been characterized, revealing distinct profiles.

Compound Primary Targets Significant Off-Targets (Reported) Selectivity Profile
Palbociclib CDK4, CDK6High selectivity for CDK4/6 with few other binding events detected in broad kinase panels.[1]Highly Selective
Ribociclib CDK4, CDK6Similar to Palbociclib, demonstrates high selectivity for CDK4/6 with minimal off-target binding.[1][2]Highly Selective
Abemaciclib CDK4, CDK6Shows a more promiscuous kinase inhibition profile, with activity against other CDKs (e.g., CDK2) and other kinases like GSK3β and PIM1 at higher concentrations.[3][4][5][6]Less Selective

Note: The off-target profile of this compound is inferred from the general behavior of the pyrazole-pyrazine scaffold, which is known to be a "privileged scaffold" with the potential to bind to multiple biological targets.

Comparison with HPK1 Inhibitors

As an inhibitor of HPK1, this compound is positioned within the exciting field of immuno-oncology. A comparison with other investigational HPK1 inhibitors is crucial for understanding its potential advantages and liabilities. Several HPK1 inhibitors are currently in clinical development, including BGB-15025, CFI-402411, and NDI-101150. The development of selective HPK1 inhibitors is challenging due to the high homology within the MAP4K family of kinases.[7]

Compound Primary Target Reported Selectivity and Off-Targets Development Stage
BGB-15025 HPK1Preclinical data suggests it augments T-cell activation, potentially enhancing the efficacy of anti-PD-1 inhibitors.[8]Phase 1[9]
CFI-402411 HPK1Preclinical studies have shown it stimulates the immune system by relieving T-cell receptor inhibition.[8]Clinical Development
NDI-101150 HPK1Described as a specific inhibitor of HPK1. Currently in a Phase 1/2 trial to evaluate safety and tolerability.[8][10]Phase 1/2[10]

Note: Detailed, publicly available kinome-wide off-target data for these investigational agents and for this compound is limited. The information above is based on published preclinical and early clinical findings.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the methods used to assess kinase inhibitor selectivity, the following diagrams are provided.

Signaling_Pathway cluster_CDK CDK4/6 Pathway cluster_HPK1 HPK1 Pathway Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression 3-(1H-pyrazol-1-yl)pyrazin-2-amine_CDK This compound 3-(1H-pyrazol-1-yl)pyrazin-2-amine_CDK->CDK4/6 inhibits TCR TCR HPK1 HPK1 TCR->HPK1 activates SLP76 SLP76 HPK1->SLP76 negatively regulates T-Cell Activation T-Cell Activation SLP76->T-Cell Activation 3-(1H-pyrazol-1-yl)pyrazin-2-amine_HPK1 This compound 3-(1H-pyrazol-1-yl)pyrazin-2-amine_HPK1->HPK1 inhibits

Caption: Simplified signaling pathways for CDK4/6 and HPK1 inhibition.

Experimental_Workflow Compound Library Compound Library Binding Assay Binding Assay Compound Library->Binding Assay Kinase Panel Kinase Panel Kinase Panel->Binding Assay Data Acquisition Data Acquisition Binding Assay->Data Acquisition Selectivity Analysis Selectivity Analysis Data Acquisition->Selectivity Analysis

Caption: General workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

The assessment of kinase inhibitor selectivity is predominantly performed using large-scale screening platforms. A widely used method is the KINOMEscan™ competition binding assay.

KINOMEscan™ Competition Binding Assay Protocol

Objective: To quantitatively measure the binding affinity of a test compound against a large panel of human kinases.

Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.

Methodology:

  • Preparation of Reagents:

    • Test compounds are serially diluted in DMSO to create a concentration range for Kd determination.

    • DNA-tagged kinases are prepared in assay buffer.

    • Streptavidin-coated magnetic beads are coupled with a biotinylated, active-site directed ligand.

  • Assay Procedure:

    • The DNA-tagged kinases are incubated with the test compound dilutions and the ligand-coupled beads in a multi-well plate.

    • The binding reactions are allowed to reach equilibrium.

  • Quantification:

    • The beads are washed to remove unbound kinase.

    • The amount of bead-bound kinase is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis:

    • The qPCR data is used to determine the amount of kinase bound to the beads at each compound concentration.

    • The results are typically expressed as a percentage of the DMSO control.

    • Binding constants (Kd values) are calculated by fitting the dose-response data to a standard binding model.[11][12][13]

Data Interpretation: The output of a KINOMEscan assay is typically a list of Kd values for the test compound against all kinases in the panel. A lower Kd value indicates a higher binding affinity. The selectivity of the compound is assessed by comparing its Kd for the primary target(s) to its Kd values for all other kinases in the panel.

This guide highlights the importance of comprehensive off-target profiling in the development of kinase inhibitors. While this compound shows promise as a scaffold for inhibiting therapeutically relevant kinases, a thorough understanding of its selectivity compared to other agents is essential for its continued development and potential clinical translation. As more data becomes publicly available, a more direct and detailed comparison will be possible.

References

Synergistic Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the synergistic effects of 3-(1H-pyrazol-1-yl)pyrazin-2-amine in combination with other compounds is not extensively available in the public domain, its structural backbone, the pyrazolopyrimidine scaffold, is a well-established pharmacophore in the development of kinase inhibitors. Many molecules sharing this core structure have demonstrated significant synergistic anti-cancer activity when combined with other therapeutic agents. This guide provides a comparative overview of the synergistic potential of pyrazolopyrimidine derivatives, offering insights that may be extrapolated to this compound, a known inhibitor of cyclin-dependent kinases (CDKs).

I. Quantitative Analysis of Synergistic Effects of Pyrazolopyrimidine Derivatives

The synergistic potential of combination therapies is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 suggests antagonism. The following table summarizes representative data from studies on pyrazolopyrimidine-based kinase inhibitors in combination with other anti-cancer agents.

Pyrazolopyrimidine Derivative ClassCombination AgentCancer Cell LineCombination Index (CI)Observed Effect
Pyrazolo[3,4-d]pyrimidine (Src inhibitor)CisplatinD283-MED (Medulloblastoma)< 1Clear Synergy
Pyrazolo[3,4-d]pyrimidine (Src inhibitor)EtoposideD283-MED (Medulloblastoma)< 1Clear Synergy
Pyrazolo[3,4-d]pyrimidine (c-Src inhibitor)Valproic Acid (HDAC inhibitor)M193 (Melanoma)0.603 - 0.766Synergy

II. Experimental Protocols

To assess the synergistic effects of novel compounds like this compound, standardized experimental protocols are crucial. Below are detailed methodologies for key assays.

A. Cell Viability and Synergy Analysis

1. Cell Culture:

  • Human cancer cell lines (e.g., medulloblastoma D283-MED, melanoma M193) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • This compound and the combination agent are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

3. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, cells are treated with varying concentrations of this compound alone, the combination agent alone, or the combination of both at constant or non-constant ratios.

  • After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Synergy Quantification (Chou-Talalay Method):

  • The dose-response curves for each drug and their combination are used to calculate the Combination Index (CI) using software like CompuSyn.

  • CI values are determined at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition of cell growth).

  • CI < 1, = 1, and > 1 indicate synergy, additive effect, and antagonism, respectively.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

1. Cell Treatment and Harvesting:

  • Cells are seeded in 6-well plates and treated with the single agents and their combination at synergistic concentrations for 24-48 hours.

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

2. Staining:

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • The cells are incubated in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • The stained cells are analyzed using a flow cytometer.

  • The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

III. Visualizing Mechanisms and Workflows

A. Signaling Pathways in Synergistic Action

The synergistic effects of pyrazolopyrimidine-based kinase inhibitors often arise from the simultaneous blockade of multiple oncogenic signaling pathways. As this compound is a CDK inhibitor, its combination with agents targeting other pathways, such as the Src or HDAC pathways, can lead to enhanced anti-tumor activity.

Potential Synergistic Signaling Pathway Inhibition DrugA This compound CDK CDK DrugA->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis CDK->Apoptosis Inhibits DrugB Src Inhibitor Src Src Kinase DrugB->Src Inhibits Proliferation Cell Proliferation Src->Proliferation Promotes Src->Apoptosis Inhibits CellCycle->Proliferation synergy_node Synergistic Effect: Enhanced Proliferation Inhibition & Apoptosis Induction

Caption: Potential synergistic mechanism of a CDK inhibitor with a Src inhibitor.

B. Experimental Workflow for Synergy Analysis

The process of identifying and validating synergistic drug combinations follows a structured workflow, from initial cell-based screening to in-depth mechanistic studies.

Workflow for Synergistic Combination Analysis A 1. Cell Seeding (96-well plates) B 2. Drug Treatment (Single agents & combinations) A->B C 3. Incubation (48 hours) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Analysis (Dose-response curves) D->E F 6. Synergy Quantification (Chou-Talalay method) E->F G 7. Mechanistic Studies (Apoptosis, Cell Cycle Analysis) F->G

Caption: Standard experimental workflow for synergy screening and validation.

IV. Conclusion

While specific synergistic data for this compound is currently limited, the extensive research on its structural analogs within the pyrazolopyrimidine class strongly suggests a high potential for synergistic interactions with other anti-cancer agents. The primary mechanism is likely to involve the inhibition of CDKs, leading to cell cycle arrest, which can be potentiated by compounds that target parallel or downstream survival pathways. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design and execute studies to unveil the synergistic potential of this compound, ultimately contributing to the development of more effective combination therapies for cancer.

Safety Operating Guide

Proper Disposal of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of the chemical compound 3-(1H-pyrazol-1-yl)pyrazin-2-amine, intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

The primary directive for the disposal of this compound is to treat it as hazardous waste. According to its Safety Data Sheet (SDS), the compound should be disposed of by sending it to an approved waste disposal plant. This necessitates a structured approach to waste management within the laboratory, from initial handling to final collection by a licensed disposal service.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area or fume hood.

Hazard ClassificationGHS Precautionary Statement
Acute Toxicity, Oral (Category 4)P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.
Skin Irritation (Category 2)P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Category 2A)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemP304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.

This table summarizes the key hazards associated with this compound and the corresponding immediate first aid measures as per the Globally Harmonized System (GHS).

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and its associated waste.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound, and any grossly contaminated items (e.g., weighing boats, filter paper) should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not dispose of this chemical down the drain[1].

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, vials) that has come into contact with the compound should be considered trace-contaminated waste and disposed of in a designated hazardous waste container.

  • Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[2].

2. Containerization and Labeling:

  • Use only approved, chemically resistant, and sealable containers for waste collection. Ensure containers are compatible with the waste type (solid or liquid).

  • Label all waste containers clearly with a "Hazardous Waste" label.

  • The label must include:

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

3. Storage:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

  • Ensure secondary containment is used for liquid waste containers to prevent spills[3].

  • Keep waste containers closed at all times, except when adding waste[3].

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • The EHS department will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal, which is typically incineration at a permitted facility.

Experimental Workflow for Disposal

Below is a visual representation of the disposal workflow for this compound.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Waste Preparation cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposal A Pure Compound / Solutions D Collect in Designated Hazardous Waste Container A->D B Contaminated PPE / Labware B->D C Empty Containers E Triple-Rinse Container C->E G Attach Hazardous Waste Label (Name, Hazards, Date) D->G F Collect Rinsate as Hazardous Liquid Waste E->F F->G H Store in Secure Satellite Accumulation Area with Secondary Containment G->H I Contact EHS for Pickup H->I J Licensed Waste Vendor Collects I->J K Transport to Approved Waste Disposal Facility (e.g., Incineration) J->K

Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading. For solid spills, avoid generating dust. For liquid spills, use an inert absorbent material.

  • Personal Protection: Wear appropriate PPE, including gloves, eye protection, and a respirator if necessary[1][4].

  • Cleanup: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal as hazardous waste[4].

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By following these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet before handling and disposal.

References

Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-(1H-pyrazol-1-yl)pyrazin-2-amine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling related pyrazole derivatives and are intended to ensure a safe laboratory environment.

Hazard Summary and Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side ShieldsMust meet AS/NZS 1337.1, EN166, or national equivalent standards.[1]
Chemical GogglesRecommended for enhanced protection against splashes.[1]
Face ShieldTo be used in conjunction with safety glasses or goggles for maximum protection.
Hand Protection Chemical-Resistant GlovesInspect gloves for integrity before each use. Dispose of contaminated gloves properly.
Body Protection Laboratory CoatStandard practice for all laboratory work.
Impervious ClothingRecommended to prevent skin contact.[2]
Respiratory Protection Dust Respirator or NIOSH/MSHA approved respiratorUse in well-ventilated areas or when dust formation is likely.[1][3][4][5]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2][6][7]

  • A chemical fume hood is the preferred designated area for all weighing and transfer operations to control airborne dust and vapors.

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the compound, ensure all required PPE is donned correctly as specified in the table above.

3. Weighing and Aliquoting:

  • Perform all weighing and transfer operations on a clean, impervious surface within the chemical fume hood.

  • Use tools such as spatulas and weighing paper that can be easily decontaminated or disposed of.

  • Minimize the creation of dust during handling.[1][6]

4. Dissolving and Reaction Setup:

  • When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • Ensure all containers are clearly and accurately labeled.

5. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.

  • Clean and decontaminate all work surfaces and equipment after use.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[3][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][7][9] For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

  • Solvent Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for liquid organic waste.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.[6] This typically involves incineration by a licensed disposal company.[6] Do not mix with other waste streams unless explicitly permitted.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Workspace and Equipment handle_dissolve->cleanup_decontaminate cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste cleanup_dispose_solid->cleanup_dispose_liquid cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_liquid->cleanup_remove_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.